molecular formula C9H14N2 B158372 2-((Dimethylamino)methyl)aniline CAS No. 1904-62-7

2-((Dimethylamino)methyl)aniline

Cat. No.: B158372
CAS No.: 1904-62-7
M. Wt: 150.22 g/mol
InChI Key: XQWHZHODENELCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((Dimethylamino)methyl)aniline is a useful research compound. Its molecular formula is C9H14N2 and its molecular weight is 150.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(dimethylamino)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-11(2)7-8-5-3-4-6-9(8)10/h3-6H,7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQWHZHODENELCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50503455
Record name 2-[(Dimethylamino)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1904-62-7
Record name 2-[(Dimethylamino)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1904-62-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of 2-((Dimethylamino)methyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-((Dimethylamino)methyl)aniline, a versatile diamine intermediate. The information compiled herein is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Compound Overview

This compound, also known as (2-aminobenzyl)dimethylamine, is an aromatic amine containing both a primary and a tertiary amine functional group. Its chemical structure and basic properties are summarized below.

PropertyValue
IUPAC Name 2-[(Dimethylamino)methyl]aniline
CAS Number 1904-62-7[1]
Molecular Formula C₉H₁₄N₂[1]
Molecular Weight 150.22 g/mol [1]
Canonical SMILES CN(C)CC1=CC=CC=C1N[1]

Synthetic Routes

The synthesis of this compound can be achieved through several strategic pathways. This guide outlines three plausible and commonly employed methods in organic synthesis.

Reductive Amination of 2-Aminobenzaldehyde

A primary route to this compound involves the reductive amination of 2-aminobenzaldehyde with dimethylamine. This two-step, one-pot reaction first involves the formation of an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine.

Reaction Scheme:

Reductive Amination start 2-Aminobenzaldehyde + (CH3)2NH intermediate [Iminium Ion Intermediate] start->intermediate Formation product This compound intermediate->product Reduction reducing_agent + Reducing Agent (e.g., NaBH3CN, H2/Pd-C) reducing_agent->product Mannich Reaction reactants Aniline + Formaldehyde + (CH3)2NH iminium Eschenmoser's Salt Precursor (Iminium Ion) reactants->iminium In situ formation product This compound iminium->product Electrophilic Aromatic Substitution Eschenmoser's Salt Reaction reactants Aniline + Eschenmoser's Salt product This compound reactants->product Electrophilic Aromatic Substitution Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., 2-Aminobenzaldehyde, Aniline) reaction Chemical Transformation (e.g., Reductive Amination, Mannich Reaction) start->reaction workup Reaction Work-up (Quenching, Extraction, Drying) reaction->workup purification Purification (Column Chromatography, Distillation) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms analysis Spectral Data Analysis nmr->analysis ir->analysis ms->analysis final_product Pure this compound analysis->final_product Structure Confirmation

References

Physicochemical Properties of 2-((Dimethylamino)methyl)aniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((Dimethylamino)methyl)aniline, with the Chemical Abstracts Service (CAS) registry number 1904-62-7, is an aromatic amine derivative.[1] Its structure, featuring a primary aniline amine and a tertiary dimethylamino group on an ortho-substituted benzene ring, makes it a compound of interest in various chemical syntheses. This guide provides a comprehensive overview of its physicochemical properties, offering valuable data for researchers in drug development and chemical synthesis. Due to the limited availability of experimentally determined data for this specific compound, computed properties are provided alongside experimental data for structurally related aniline derivatives to offer a comparative context.

Physicochemical Data

The quantitative physicochemical properties of this compound are summarized below. For comparative purposes, data for the related compounds N,N-dimethylaniline and 2-methylaniline are also included.

Table 1: General and Computed Properties of this compound
PropertyValueSource
Molecular Formula C₉H₁₄N₂PubChem[1]
Molecular Weight 150.22 g/mol PubChem[1]
Exact Mass 150.115698455 DaPubChem[1]
IUPAC Name 2-[(dimethylamino)methyl]anilinePubChem[1]
CAS Number 1904-62-7PubChem[1]
XLogP3 (Computed) 1.1PubChem[1]
Hydrogen Bond Donor Count (Computed) 1PubChem[1]
Hydrogen Bond Acceptor Count (Computed) 2PubChem[1]
Rotatable Bond Count (Computed) 3PubChem[1]
Table 2: Experimental Physical Properties of Related Aniline Derivatives
PropertyThis compoundN,N-Dimethylaniline2-Methylaniline (o-Toluidine)
Melting Point Data not available2 °C-23 °C
Boiling Point Data not available194 °C199-200 °C
Density Data not available0.956 g/mL at 25 °C1.008 g/mL at 25 °C
Solubility in Water Data not available1450 mg/L at 25 °C1.5 g/100 mL at 25 °C

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of this compound are outlined below. These are generalized procedures applicable to aniline derivatives.

Determination of Melting Point

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.

  • Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point of the substance. A narrow melting point range (0.5-1 °C) is indicative of a pure compound.

Determination of Boiling Point

The boiling point of a liquid organic compound can be determined using a micro boiling point or Thiele tube method.

  • Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • Apparatus Setup: The test tube is attached to a thermometer and heated in a heating bath (e.g., paraffin oil in a Thiele tube).

  • Heating: The apparatus is heated gradually until a continuous stream of bubbles emerges from the open end of the inverted capillary tube.

  • Observation: The heat source is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

The density of a liquid amine can be determined using a pycnometer or a vibrating tube densimeter.

  • Calibration: The mass of the clean, dry pycnometer is determined. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and its mass is measured.

  • Sample Measurement: The pycnometer is emptied, dried, and filled with the sample liquid (this compound) at the same temperature. The mass of the filled pycnometer is then determined.

  • Calculation: The density of the sample is calculated using the formula: Density of sample = (Mass of sample / Mass of reference liquid) * Density of reference liquid

Determination of Solubility

The solubility of an organic compound in various solvents can be determined through a systematic procedure.

  • Water Solubility: To a test tube containing a small, measured amount of the compound (e.g., 25 mg or 0.05 mL), add 0.75 mL of water in small portions, shaking vigorously after each addition. Observe if the compound dissolves completely.

  • Solubility in Acidic and Basic Solutions: If the compound is insoluble in water, its solubility in 5% aqueous HCl and 5% aqueous NaOH is tested. Solubility in 5% HCl indicates a basic compound (like an amine), while solubility in 5% NaOH suggests an acidic compound.

  • Solubility in Organic Solvents: The solubility in common organic solvents such as ethanol, diethyl ether, and acetone can be tested using a similar procedure as with water.

Visualizations

Synthesis Pathway: Mannich Reaction

A plausible synthetic route for this compound is the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde and a primary or secondary amine. In the context of synthesizing the target compound, aniline would act as the compound with an active hydrogen, formaldehyde as the aldehyde, and dimethylamine as the secondary amine.

Mannich_Reaction cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Electrophilic Attack Dimethylamine Dimethylamine Iminium_ion Eschenmoser's Salt (Iminium Ion) Dimethylamine->Iminium_ion + Formaldehyde Formaldehyde Formaldehyde Product This compound Iminium_ion->Product + Aniline Aniline Aniline Aniline->Product

Caption: Generalized mechanism of the Mannich reaction for the synthesis of this compound.

Experimental Workflow: Characterization of a Synthesized Aniline Derivative

Following the synthesis of an aniline derivative like this compound, a systematic workflow is employed to confirm its identity and purity.

Characterization_Workflow cluster_techniques Analytical Techniques Synthesis Synthesis of Aniline Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Structural_ID Structural Identification Purification->Structural_ID Purity_Analysis Purity Analysis Purification->Purity_Analysis NMR NMR Spectroscopy ('H, ¹³C) Structural_ID->NMR MS Mass Spectrometry Structural_ID->MS IR IR Spectroscopy Structural_ID->IR HPLC_GC HPLC / GC Purity_Analysis->HPLC_GC MP Melting Point Analysis Purity_Analysis->MP Final_Characterization Final Characterized Compound NMR->Final_Characterization MS->Final_Characterization IR->Final_Characterization HPLC_GC->Final_Characterization MP->Final_Characterization

Caption: A typical experimental workflow for the characterization of a synthesized aniline derivative.

References

Spectroscopic Profile of 2-((Dimethylamino)methyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2-((Dimethylamino)methyl)aniline (CAS No: 1904-62-7). The information presented herein is essential for the identification, characterization, and quality control of this molecule in research and development settings. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols for data acquisition, and a workflow visualization for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.29 – 7.15m2HAr-H
6.84 – 6.76m2HAr-H
6.74 – 6.62m1HAr-H
4.09dt1H-CH₂-
2.73s6H-N(CH₃)₂

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignment
150.14Ar-C
129.08Ar-CH
116.38Ar-CH
113.29Ar-C
48.88-CH₂-
29.75-N(CH₃)₂
19.28Ar-C

Solvent: CDCl₃, Frequency: 101 MHz

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration Type
3450 - 3350Primary Amine (Aniline)N-H Stretch (asymmetric & symmetric)
3100 - 3000AromaticC-H Stretch
1650 - 1580Primary AmineN-H Bend[1]
1600 - 1450Aromatic RingC=C Stretch[2][3]
1335 - 1250Aromatic AmineC-N Stretch[1]
1250 - 1020Aliphatic AmineC-N Stretch[1]
900 - 675AromaticC-H Out-of-plane bend
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

ParameterValueSource
Molecular FormulaC₉H₁₄N₂PubChem[4]
Molecular Weight150.22 g/mol PubChem[4]
Exact Mass150.1157 DaPubChem[4]

Experimental Protocols

The following protocols describe the general methodologies used for obtaining the spectroscopic data presented in this guide.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 spectrometer at ambient temperature. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Data for ¹H NMR are reported as follows: chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constant (Hz), and integration. Data for ¹³C NMR are reported in terms of chemical shift.

Infrared (IR) Spectroscopy

While a specific spectrum for the title compound is not provided, a standard protocol for obtaining an IR spectrum would involve using a Fourier Transform Infrared (FTIR) spectrometer. The sample, typically a neat liquid or a solution, would be placed between two salt plates (e.g., NaCl or KBr) or on an attenuated total reflectance (ATR) crystal. The spectrum would be recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Mass Spectrometry

Mass spectral data is typically acquired using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS). For GC-MS, the compound would be introduced into a gas chromatograph for separation before entering the mass spectrometer for ionization (commonly by electron impact) and detection. The resulting mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Chemical Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer Dissolution->IR MS Mass Spectrometer Dissolution->MS NMR_Data NMR Spectra (¹H, ¹³C) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

A Proposed Theoretical Framework for the Comprehensive Analysis of 2-((Dimethylamino)methyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper outlines a robust theoretical framework for the computational analysis of 2-((Dimethylamino)methyl)aniline. In the absence of extensive dedicated theoretical literature for this specific molecule, this guide leverages established and validated methodologies successfully applied to analogous aniline derivatives. By employing Density Functional Theory (DFT), this document details a systematic approach to elucidate the molecular structure, vibrational signatures, and electronic properties of this compound. The proposed protocols for geometric optimization, vibrational analysis, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis are presented to guide future in-silico research. This framework aims to provide foundational insights into the molecule's reactivity, stability, and potential intermolecular interactions, which are critical for applications in medicinal chemistry and materials science.

Introduction

This compound is a substituted aniline derivative featuring both a primary amine and a tertiary amine functional group. Aniline and its derivatives are fundamental building blocks in the synthesis of a wide range of pharmaceuticals, dyes, and polymers. Understanding the three-dimensional structure, electronic landscape, and vibrational properties of such molecules at a quantum-mechanical level is paramount for predicting their chemical behavior, reactivity, and potential biological activity.

Theoretical studies, particularly those employing quantum chemical calculations, offer a powerful, non-experimental route to investigate these characteristics. Computational chemistry allows for the determination of stable molecular conformations, prediction of spectroscopic data, and visualization of electronic properties that govern chemical interactions.[1][2] This guide proposes a comprehensive computational workflow for characterizing this compound, providing a blueprint for researchers to follow.

Proposed Computational Methodology

A highly effective and widely adopted approach for the theoretical investigation of organic molecules involves Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, combined with a Pople-style basis set such as 6-311++G(d,p), has been shown to provide a good balance between computational accuracy and cost for aniline derivatives and related systems.[3][4]

Geometric Optimization and Vibrational Frequency Analysis

The foundational step in any theoretical study is to determine the molecule's most stable three-dimensional structure, corresponding to a minimum on the potential energy surface.

Protocol:

  • The initial structure of this compound is constructed using a molecular modeling program.

  • A full geometry optimization is performed using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.

  • Harmonic vibrational frequency calculations are performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • The calculated vibrational frequencies are often systematically scaled to correct for anharmonicity and limitations of the theoretical model, allowing for a more accurate comparison with experimental FT-IR and FT-Raman spectra.

Electronic Property Analysis

With the optimized geometry, a series of analyses can be performed to understand the electronic nature of the molecule.

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.[5] The energy gap between them (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability and reactivity.[5][6]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It is an invaluable tool for identifying sites susceptible to electrophilic (electron-rich, negative potential) and nucleophilic (electron-poor, positive potential) attack.[4][7]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis examines intramolecular bonding and delocalization of electron density. It provides detailed insights into charge transfer, donor-acceptor interactions, and hyperconjugative effects within the molecule, offering a quantitative picture of resonance and stability.[8]

Anticipated Data Presentation

The computational methodologies described would generate a wealth of quantitative data. The following tables illustrate the expected format and nature of these results, using data for the parent aniline molecule as a representative example for structural and electronic properties, as specific data for this compound is not yet available.

Table 1: Predicted Optimized Geometric Parameters (Illustrative) (Based on representative values for aniline derivatives)

ParameterBond/AnglePredicted Value (B3LYP/6-311++G(d,p))
Bond LengthC-N (Å)~1.396
C-C (aromatic, Å)~1.39 - 1.40
N-H (Å)~1.01
C-H (aromatic, Å)~1.08
Bond AngleC-C-C (°)~120
C-N-H (°)~113
H-N-H (°)~110
Dihedral AngleC-C-N-H (°)Variable (defines amine orientation)

Table 2: Predicted Vibrational Frequencies and Assignments (Illustrative) (Based on representative modes for substituted anilines)

ModeAssignmentPredicted Scaled Frequency (cm⁻¹)
ν(N-H)NH₂ Asymmetric Stretch~3500
ν(N-H)NH₂ Symmetric Stretch~3400
ν(C-H)Aromatic C-H Stretch~3050 - 3100
ν(C=C)Aromatic Ring Stretch~1600
δ(NH₂)NH₂ Scissoring~1620
γ(C-H)C-H Out-of-plane Bend~750 - 900

Table 3: Predicted Electronic Properties (Illustrative) (Based on representative values for aniline)

PropertyPredicted Value (B3LYP/6-311++G(d,p))
HOMO Energy (eV)~ -5.15
LUMO Energy (eV)~ 0.35
HOMO-LUMO Gap (eV)~ 5.50
Dipole Moment (Debye)~ 1.5 - 2.0

Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for the proposed computational experiments. These are designed to be implemented using standard quantum chemistry software packages like Gaussian.

Protocol 4.1: Geometry Optimization and Vibrational Analysis
  • Input File Preparation: Create an input file specifying the initial atomic coordinates of this compound.

  • Calculation Keyword Specification: Use the keyword Opt Freq to request geometry optimization followed by a frequency calculation.

  • Method and Basis Set: Specify the DFT method and basis set, for example: B3LYP/6-311++G(d,p).

  • Execution: Run the calculation using the quantum chemistry software.

  • Verification: Upon completion, verify that the optimization converged successfully and check the output for any imaginary frequencies. The absence of imaginary frequencies confirms a true minimum energy structure.

  • Data Extraction: Extract the optimized Cartesian coordinates, bond lengths, bond angles, and vibrational frequencies from the output file. Apply an appropriate scaling factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to the calculated frequencies for comparison with experimental spectra.

Protocol 4.2: MEP and Frontier Molecular Orbital Analysis
  • Input File Preparation: Use the optimized geometry obtained from Protocol 4.1.

  • Calculation Keyword Specification: Perform a single-point energy calculation. Ensure keywords are included to generate the necessary files for visualization (e.g., pop=full iop(6/33=2,6/41=10,6/42=17) for generating cube files for orbitals and potential).

  • Execution: Run the calculation.

  • Data Extraction and Visualization:

    • Extract the HOMO and LUMO energy values directly from the output file.

    • Use a visualization software (e.g., GaussView) to open the generated checkpoint or cube files.

    • Generate the MEP surface by mapping the electrostatic potential onto the total electron density surface.[9]

    • Generate surfaces for the HOMO and LUMO to visualize their spatial distribution.

Protocol 4.3: NBO Analysis
  • Input File Preparation: Use the optimized geometry.

  • Calculation Keyword Specification: Add the keyword pop=NBO to the route section of the input file for a single-point energy calculation.

  • Execution: Run the calculation.

  • Analysis: The NBO analysis results will be printed in the output file. Key sections to analyze include the natural atomic charges, the summary of the natural Lewis structure, and the second-order perturbation theory analysis, which details the key donor-acceptor (orbital) interactions and their stabilization energies.

Visualizations of Computational Workflow and Logic

The following diagrams, created using the DOT language, illustrate the proposed research workflow and the logical connections between the calculated properties and their chemical interpretations.

G cluster_input Input Phase cluster_dft DFT Calculation Core cluster_analysis Analysis & Interpretation mol_structure Initial Molecular Structure of 2-((DMA)methyl)aniline geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt vib_freq Vibrational Frequency Calculation geom_opt->vib_freq sp_energy Single Point Energy Calculation geom_opt->sp_energy struct_params Optimized Structure (Bond Lengths, Angles) geom_opt->struct_params spectra Simulated IR/Raman Spectra vib_freq->spectra electronic_props Electronic Properties (HOMO, LUMO, MEP, NBO) sp_energy->electronic_props

Caption: Proposed computational workflow for the theoretical analysis of this compound.

G cluster_calc Calculated Properties cluster_interp Predicted Chemical Behavior homo_lumo HOMO-LUMO Energy Gap reactivity Chemical Reactivity & Kinetic Stability homo_lumo->reactivity determines mep Molecular Electrostatic Potential (MEP) Map sites Reactive Sites for Electrophilic/Nucleophilic Attack mep->sites identifies nbo NBO Analysis (Charge Transfer) stability Intramolecular Stability & Hyperconjugation nbo->stability quantifies

Caption: Logical relationship between calculated electronic properties and predicted chemical behavior.

Conclusion

This technical guide provides a comprehensive and systematic framework for the theoretical investigation of this compound using Density Functional Theory. By following the detailed protocols for geometric optimization, vibrational analysis, and the calculation of key electronic properties, researchers can generate valuable data to understand the fundamental chemical nature of this molecule. The anticipated results will offer significant insights into its structural stability, spectroscopic signatures, and reactivity profile. This proposed study serves as a crucial first step, providing a solid theoretical foundation that can guide and complement future experimental work, ultimately accelerating the exploration of this compound in drug development and materials science.

References

A Technical Guide to 2-((Dimethylamino)methyl)aniline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-((Dimethylamino)methyl)aniline is a substituted aniline derivative of interest to researchers and professionals in drug development and organic synthesis. While a detailed historical account of its specific discovery is not extensively documented, its chemical structure places it within the important class of ortho-aminobenzylamines. These compounds are valuable intermediates in the synthesis of a variety of nitrogen-containing heterocyclic compounds, which are prominent scaffolds in many biologically active molecules. The presence of both a primary aromatic amine and a tertiary aliphatic amine in this compound provides multiple reactive sites, making it a versatile building block for creating complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route with a detailed experimental protocol, and expected spectroscopic data.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. This data is essential for its handling, characterization, and use in experimental settings.

PropertyValueSource
Molecular Formula C₉H₁₄N₂PubChem[1]
Molecular Weight 150.22 g/mol PubChem[1]
IUPAC Name 2-[(dimethylamino)methyl]anilinePubChem[1]
CAS Number 1904-62-7PubChem[1]
Appearance Expected to be an oily liquidGeneral knowledge of similar anilines
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Expected to be soluble in organic solventsGeneral knowledge of similar anilines

Synthesis

A common and effective method for the synthesis of this compound is the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde and a primary or secondary amine. In this case, aniline acts as the carbon nucleophile, reacting with formaldehyde and dimethylamine to yield the target compound.

Experimental Protocol: Synthesis via Mannich Reaction

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

  • Aniline

  • Aqueous formaldehyde (37%)

  • Aqueous dimethylamine (40%)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (e.g., 2 M)

  • Diethyl ether or other suitable organic solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Standard glassware for extraction and distillation

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine aniline, aqueous formaldehyde, and aqueous dimethylamine in an appropriate molar ratio (e.g., 1:1.1:1.1).

  • Acidification: Slowly add concentrated hydrochloric acid to the reaction mixture with stirring. The reaction is typically carried out under acidic conditions.

  • Reaction: Heat the mixture to reflux for a specified period (e.g., 2-4 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by the slow addition of a sodium hydroxide solution until the mixture is basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

Expected Yield: Yields for Mannich reactions of anilines can vary, but are often in the range of 60-80%.

Spectroscopic Data

The following table outlines the expected spectroscopic data for this compound based on the analysis of similar compounds. This data is crucial for the structural elucidation and characterization of the synthesized molecule.

TechniqueExpected Data
¹H NMR Aromatic protons (multiplets, ~6.5-7.5 ppm), -CH₂- group (singlet, ~3.5-4.0 ppm), -N(CH₃)₂ group (singlet, ~2.2-2.5 ppm), -NH₂ group (broad singlet, variable chemical shift).
¹³C NMR Aromatic carbons (~110-150 ppm), -CH₂- carbon (~55-65 ppm), -N(CH₃)₂ carbons (~40-50 ppm).
IR (Infrared) N-H stretching of the primary amine (two bands, ~3300-3500 cm⁻¹), C-H stretching of aromatic and aliphatic groups (~2800-3100 cm⁻¹), C=C stretching of the aromatic ring (~1450-1600 cm⁻¹), C-N stretching (~1250-1350 cm⁻¹).
Mass Spec. (MS) Expected molecular ion peak (M⁺) at m/z = 150. A prominent fragment ion would be expected from the loss of a dimethylamino group or a benzylic cleavage.

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Mannich reaction.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Aniline Aniline ReactionVessel Mannich Reaction (Acid Catalyst, Reflux) Aniline->ReactionVessel Formaldehyde Formaldehyde Formaldehyde->ReactionVessel Dimethylamine Dimethylamine Dimethylamine->ReactionVessel Neutralization Neutralization ReactionVessel->Neutralization Crude Product Extraction Extraction Neutralization->Extraction Drying Drying Extraction->Drying Purification Purification (Distillation/Chromatography) Drying->Purification FinalProduct This compound Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Biological Activity and Applications

While specific biological activities for this compound are not extensively reported in the public domain, its structural motifs are present in various pharmacologically active compounds. The aniline moiety is a common feature in many drugs, and the dimethylaminomethyl group can influence solubility and receptor binding. As a versatile chemical intermediate, it holds potential for the synthesis of novel compounds in areas such as:

  • Pharmaceuticals: As a scaffold for the development of new therapeutic agents.

  • Agrochemicals: For the synthesis of new pesticides and herbicides.

  • Materials Science: In the development of polymers and dyes.

Further research is required to fully elucidate the biological and material properties of this compound and its derivatives.

References

Unveiling the Biological Potential of 2-((Dimethylamino)methyl)aniline: A Technical Guide to its Antitumor Activity in Gold(III) Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the standalone biological activity of 2-((Dimethylamino)methyl)aniline remains largely to be defined in publicly accessible research, its role as a potent C,N-bidentate ligand in the formation of gold(III) complexes has unveiled significant antitumor properties. This technical guide provides an in-depth exploration of the synthesis, in vitro cytotoxicity, in vivo efficacy, and proposed mechanism of action of these gold(III) complexes, positioning the 2-((dimethylamino)methyl)phenyl scaffold as a promising motif in the design of novel metal-based anticancer agents.

Synthesis of 2-[(Dimethylamino)methyl]phenylgold(III) Complexes

The foundational gold(III) complex, [AuCl₂(damp)] (where damp = 2-[(dimethylamino)methyl]phenyl), serves as the precursor for a range of analogues with varying solubility and reactivity. The synthesis of this key precursor and its derivatives is a critical step in exploring their biological potential.

Experimental Protocol: Synthesis of [AuCl₂(damp)]

A common synthetic route involves the reaction of chloro[2-[(dimethylamino)methyl]phenyl]mercury(II) ([HgCl(damp)]) with a gold(III) precursor such as Na[AuCl₄] in an aqueous acetonitrile solution. While earlier methods utilized [AuCl₃(tht)] (tht = tetrahydrothiophene), the use of Na[AuCl₄] has been found to improve product purity and yield.

Materials:

  • Chloro[2-[(dimethylamino)methyl]phenyl]mercury(II) ([HgCl(damp)])

  • Sodium tetrachloroaurate(III) (Na[AuCl₄])

  • Acetonitrile

  • Water

Procedure:

  • Dissolve [HgCl(damp)] in acetonitrile.

  • Prepare an aqueous solution of Na[AuCl₄].

  • Add the Na[AuCl₄] solution to the [HgCl(damp)] solution and stir at room temperature.

  • Monitor the reaction for the formation of a precipitate.

  • Isolate the crude [AuCl₂(damp)] product by filtration.

  • Purify the product through recrystallization from a suitable solvent system.

In Vitro Antitumor Activity

Gold(III) complexes of this compound have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The activity of these complexes is comparable to, and in some cases exceeds, that of the established anticancer drug cisplatin.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the growth inhibitory properties of various [AuX₂(damp)] complexes against a selection of human tumor cell lines. The IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%.

CompoundCell LineTumor TypeIC₅₀ (µM)
[AuCl₂(damp)] (1) HT1376Bladder~1.0
CH1Ovarian~1.5
SK-OV-3Ovarian~2.0
[Au(acetato)₂(damp)] (3) HT1376Bladder~0.8
CH1Ovarian~1.2
SK-OV-3Ovarian~1.8
[Au(malonato)(damp)] (5) HT1376Bladder~0.9
CH1Ovarian~1.4
SK-OV-3Ovarian~1.9
Cisplatin (Reference) HT1376Bladder~1.2
CH1Ovarian~0.5
SK-OV-3Ovarian~1.0

Note: The IC₅₀ values are approximate and collated from multiple studies for comparative purposes.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the gold(III) complexes is typically evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., HT1376, CH1, SK-OV-3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds (gold complexes) and cisplatin in the culture medium.

  • Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

  • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using a dose-response curve fitting software.

In Vivo Antitumor Efficacy

Select gold(III) complexes of this compound have shown significant antitumor activity in preclinical animal models, particularly against human carcinoma xenografts.

Experimental Protocol: In Vivo Antitumor Study (Xenograft Model)

Animal Model:

  • Female athymic nude mice (nu/nu), 6-8 weeks old.

Procedure:

  • Subcutaneously implant human tumor cells (e.g., 1 x 10⁷ HT1376 or CH1 cells) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compounds (e.g., [Au(acetato)₂(damp)] or [Au(malonato)(damp)]) and the vehicle control intraperitoneally (i.p.) on a defined schedule (e.g., once daily for 5 days).

  • Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (length x width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Evaluate the antitumor efficacy by comparing the tumor growth inhibition in the treated groups to the control group.

Mechanism of Action

A key finding is that the mechanism of action of these gold(III) complexes appears to be distinct from that of cisplatin.[1] While cisplatin is known to exert its anticancer effect primarily through the formation of DNA interstrand cross-links, studies with [Au(acetato)₂(damp)] have shown that it does not cause such DNA cross-links.[1] This suggests an alternative cellular target or pathway is involved in its cytotoxic effects.

Mechanism_of_Action_Comparison cluster_0 Cisplatin cluster_1 [Au(acetato)2(damp)] Cisplatin Cisplatin Aquation Aquation Cisplatin->Aquation Cellular uptake DNA_Binding DNA Binding Aquation->DNA_Binding DNA_Crosslinks Interstrand DNA Cross-links DNA_Binding->DNA_Crosslinks Apoptosis_Cis Apoptosis DNA_Crosslinks->Apoptosis_Cis Gold_Complex [Au(acetato)2(damp)] Cellular_Interaction Cellular Interaction Gold_Complex->Cellular_Interaction Cellular uptake Alternative_Target Alternative Target(s) (e.g., Proteins, Enzymes) Cellular_Interaction->Alternative_Target No_DNA_Crosslinks No Interstrand DNA Cross-links Cellular_Interaction->No_DNA_Crosslinks Apoptosis_Au Apoptosis Alternative_Target->Apoptosis_Au

Caption: Comparison of the proposed mechanisms of action for Cisplatin and [Au(acetato)₂(damp)].

Experimental and Logical Workflow

The evaluation of this compound-based gold(III) complexes follows a structured workflow from synthesis to in vivo testing.

Experimental_Workflow Start Start: Identify this compound as a ligand scaffold Synthesis Synthesis of [AuX2(damp)] Complexes Start->Synthesis In_Vitro_Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Synthesis->In_Vitro_Screening Data_Analysis IC50 Determination and Lead Compound Selection In_Vitro_Screening->Data_Analysis Mechanism_Studies Mechanism of Action Studies (e.g., DNA interaction assays) Data_Analysis->Mechanism_Studies In_Vivo_Testing In Vivo Efficacy Testing (Xenograft Models) Data_Analysis->In_Vivo_Testing Promising Candidates Evaluation Evaluation of Antitumor Activity and Toxicity Mechanism_Studies->Evaluation In_Vivo_Testing->Evaluation End Lead Optimization/ Further Development Evaluation->End

Caption: A typical workflow for the preclinical evaluation of novel antitumor metal complexes.

Conclusion

The this compound scaffold, when incorporated into gold(III) complexes, demonstrates significant potential as a platform for the development of novel anticancer therapeutics. The resulting complexes exhibit potent in vitro cytotoxicity and in vivo efficacy against human cancer models. Notably, their mechanism of action appears to be distinct from that of established platinum-based drugs, suggesting they may overcome mechanisms of resistance to current chemotherapies. Further research into the specific cellular targets and pathways modulated by these gold(III) complexes is warranted to fully elucidate their therapeutic potential and guide the design of next-generation metal-based anticancer agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of substituted 2-aminobenzothiazoles, a core scaffold in many pharmaceutically active compounds. While the primary focus is on a well-established and reliable method using substituted anilines, we also address the synthetic challenges and a proposed pathway for the less common starting material, 2-((Dimethylamino)methyl)aniline.

Application Notes

Substituted benzothiazoles are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The synthesis of 2-aminobenzothiazole derivatives is of particular interest as they serve as versatile intermediates for the development of novel therapeutic agents.

A common and robust method for the synthesis of 2-aminobenzothiazoles is the reaction of substituted anilines with a thiocyanate salt in the presence of a halogen, such as bromine. This electrophilic cyclization, often referred to as the Hugerschoff reaction, provides a direct route to the benzothiazole core. The reaction typically proceeds by the in-situ formation of a thiocyanogen species which then reacts with the aniline.

Synthetic Challenges with this compound:

The use of this compound as a direct precursor in the aforementioned synthesis presents significant challenges. The ortho-substituted dimethylaminomethyl group is sterically bulky, which can hinder the approach of the electrophile to the aromatic ring and subsequent cyclization. Furthermore, the tertiary amine of the dimethylaminomethyl group can compete with the primary aniline nitrogen for reaction with the electrophile or act as a base, leading to undesired side reactions.

Proposed Hypothetical Synthetic Route for this compound:

Given the challenges of direct synthesis, a multi-step approach would likely be necessary to convert this compound into a substituted benzothiazole. The following is a proposed, hypothetical route that leverages known organic transformations. Note: This pathway is theoretical and would require experimental optimization and verification.

  • Protection of the Aniline: The primary amino group of this compound would first be protected, for example, by acetylation with acetic anhydride to form the corresponding acetanilide. This prevents side reactions at the aniline nitrogen.

  • Conversion to a Thiophenol Derivative: This is a critical and challenging transformation. A potential, though not guaranteed, method would be a directed ortho-lithiation followed by quenching with elemental sulfur to introduce a thiol group. The dimethylaminomethyl group could potentially direct the lithiation to the 6-position.

  • Deprotection: The protecting group on the aniline nitrogen would then be removed.

  • Cyclization: The resulting 2-amino-6-((dimethylamino)methyl)thiophenol could then be cyclized with a suitable one-carbon synthon (e.g., cyanogen bromide or a carboxylic acid derivative) to form the desired substituted benzothiazole.

Established Experimental Protocol: Synthesis of 2-Amino-6-methylbenzothiazole

This protocol details the synthesis of 2-amino-6-methylbenzothiazole from p-toluidine, adapted from a reliable Organic Syntheses procedure.[1]

Materials:

  • p-Toluidine

  • Chlorobenzene

  • Concentrated Sulfuric Acid

  • Sodium Thiocyanate

  • Ethanol

  • Activated Carbon (Norit)

  • Concentrated Ammonium Hydroxide

Procedure:

  • In a 3-liter three-necked, round-bottom flask equipped with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel, dissolve 107 g (1 mole) of p-toluidine in 700 ml of chlorobenzene.

  • Over a period of 5 minutes, add 54 g (29.3 ml, 0.55 mole) of concentrated sulfuric acid dropwise to the stirred solution.

  • To the resulting fine suspension of p-toluidine sulfate, add 90 g (1.1 moles) of sodium thiocyanate.

  • Heat the mixture for 3 hours at an internal temperature of 100°C in an oil bath.

  • After the heating period, add 1 liter of water to the reaction mixture and boil the mixture while stirring for 15 minutes to dissolve the inorganic salts.

  • Separate the hot chlorobenzene layer in a separatory funnel.

  • Wash the aqueous layer with two 50 ml portions of hot chlorobenzene.

  • Combine the chlorobenzene extracts and cool to 0°C. The product will precipitate as the sulfate salt.

  • Filter the precipitated salt and wash with 100 ml of cold chlorobenzene.

  • The solid residue is then dissolved in 1 liter of hot water, and any remaining solvent is removed by steam distillation.

  • Filter the hot solution to remove any insoluble material.

  • Make the filtrate alkaline to litmus by adding 200 ml of concentrated ammonium hydroxide.

  • The precipitated 2-amino-6-methylbenzothiazole is filtered and washed with 200 ml of water.

  • For purification, dissolve the crude product in 300 ml of hot ethanol, add 10 g of activated carbon, and filter the hot suspension.

  • Dilute the filtrate with 500 ml of hot water. Upon cooling, the purified product will crystallize.

  • Filter the crystals, wash with 50% ethanol, and dry.

General Protocol for Synthesis of Substituted 2-Aminobenzothiazoles

This general procedure is applicable to various substituted anilines.[2][3][4]

Materials:

  • Substituted Aniline (e.g., 4-chloroaniline)

  • Glacial Acetic Acid

  • Potassium Thiocyanate

  • Bromine

  • Ammonia solution

Procedure:

  • Dissolve the substituted aniline (1.0 eq) in glacial acetic acid in a flask.

  • Add potassium thiocyanate (2.0 eq) to the solution and stir.

  • Cool the mixture to below 10°C in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring for an additional 2 hours at 0°C.

  • Allow the reaction mixture to stand overnight.

  • Pour the mixture into hot water. The hydrochloride salt of the product will precipitate.

  • Filter the precipitate and wash with water.

  • Neutralize the filtered solid with an ammonia solution to obtain the free base.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Data Presentation

Table 1: Synthesis of Substituted 2-Aminobenzothiazoles

Starting AnilineProductYield (%)Melting Point (°C)Reference
p-Toluidine2-Amino-6-methylbenzothiazole60-65136-137[1]
4-Chloroaniline2-Amino-6-chlorobenzothiazole69194-196[5]
Aniline2-Aminobenzothiazole75130-131[5]
p-Anisidine2-Amino-6-methoxybenzothiazole69.4262-265[3]
4-Bromoaniline2-Amino-6-bromobenzothiazole70195-197[6]

Visualizations

G Workflow for the Synthesis of Substituted 2-Aminobenzothiazoles cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification start_aniline Substituted Aniline dissolve Dissolve Aniline and KSCN in Glacial Acetic Acid start_aniline->dissolve start_ktcn Potassium Thiocyanate start_ktcn->dissolve start_br2 Bromine add_br2 Add Bromine Solution Dropwise start_br2->add_br2 start_solvent Glacial Acetic Acid start_solvent->dissolve cool Cool to < 10°C dissolve->cool cool->add_br2 stir Stir at 0°C add_br2->stir precipitate Precipitate in Hot Water (Hydrochloride Salt) stir->precipitate filter_salt Filter precipitate->filter_salt neutralize Neutralize with Ammonia Solution filter_salt->neutralize recrystallize Recrystallize neutralize->recrystallize end_product Purified Substituted 2-Aminobenzothiazole recrystallize->end_product

Caption: Workflow for the synthesis of substituted 2-aminobenzothiazoles.

G Proposed Hypothetical Route for Benzothiazole Synthesis from this compound cluster_step1 Step 1: Protection cluster_step2 Step 2: Thiol Introduction cluster_step3 Step 3: Deprotection cluster_step4 Step 4: Cyclization start This compound protect Protect Amino Group (e.g., Acetylation) start->protect Acetic Anhydride thiolate Introduce Thiol Group (e.g., Lithiation and Sulfur Quench) protect->thiolate n-BuLi, then S8 deprotect Deprotect Amino Group thiolate->deprotect Acid/Base Hydrolysis cyclize Cyclize with a C1 Synthon deprotect->cyclize e.g., CNBr end_product Substituted Benzothiazole cyclize->end_product

Caption: Proposed hypothetical route for benzothiazole synthesis.

References

Application of 2-((Dimethylamino)methyl)aniline in Pharmaceutical Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-((Dimethylamino)methyl)aniline as a versatile building block in the synthesis of pharmaceutical compounds. Its unique structure, featuring both a primary aromatic amine and a tertiary amine, makes it a valuable precursor for the construction of various heterocyclic scaffolds, particularly quinazolines, which are prominent in a number of targeted therapies.

Introduction

This compound is a substituted aniline that serves as a key intermediate in organic synthesis.[1] In the pharmaceutical industry, the aniline moiety is a common starting point for the construction of a wide array of therapeutic agents. The presence of the ortho-disposed dimethylaminomethyl group can influence the reactivity of the aniline and can also serve as a key pharmacophoric element or a handle for further chemical modification. This document will focus on its application in the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.

Application in the Synthesis of Kinase Inhibitors

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous approved kinase inhibitors. The synthesis of this heterocyclic system often involves the condensation of an anthranilic acid derivative or a related ortho-amino-substituted aromatic compound with another reagent. This compound is a suitable precursor for the synthesis of quinazoline-based kinase inhibitors.

A notable example of a therapeutic class where this building block is applicable is in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. EGFR is a receptor tyrosine kinase that, when dysregulated, can lead to uncontrolled cell growth and cancer. Several FDA-approved drugs target EGFR, and many of them feature a quinazoline core.

Proposed Synthesis of an EGFR Inhibitor Analog

While a specific marketed drug may not be synthesized directly from this compound in a single step, it serves as an excellent starting material for analogs of potent kinase inhibitors. Here, we outline a synthetic strategy for a hypothetical, yet representative, quinazoline-based EGFR inhibitor.

Reaction Scheme:

G A This compound B N-(2-((dimethylamino)methyl)phenyl)acetamide (Intermediate 1) A->B Acetic Anhydride Pyridine C 2-amino-N-(2-((dimethylamino)methyl)phenyl)benzamide (Intermediate 2) B->C 2-Nitrobenzoyl chloride 1. Acylation 2. Reduction (e.g., Fe/HCl) D Quinazoline-based EGFR Inhibitor Analog C->D Cyclization (e.g., Triphosgene)

Caption: Proposed synthetic pathway for a quinazoline-based EGFR inhibitor analog.

Experimental Protocols

The following are detailed, generalized protocols for the key transformations in the proposed synthesis. These are based on established methodologies for similar transformations.

Synthesis of N-(2-((dimethylamino)methyl)phenyl)acetamide (Intermediate 1)

This protocol describes the acetylation of the primary amine of this compound.

Methodology:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate.

  • Add a base, for example, pyridine or triethylamine (1.2 eq), to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure N-(2-((dimethylamino)methyl)phenyl)acetamide.

Synthesis of 2-amino-N-(2-((dimethylamino)methyl)phenyl)benzamide (Intermediate 2)

This two-step protocol involves the acylation of the secondary amide with 2-nitrobenzoyl chloride followed by the reduction of the nitro group.

Methodology:

Step 1: Acylation

  • Dissolve N-(2-((dimethylamino)methyl)phenyl)acetamide (1.0 eq) in a dry, aprotic solvent like tetrahydrofuran (THF) or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Add a strong base such as sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise, and stir the mixture for 30 minutes at 0 °C.

  • Add a solution of 2-nitrobenzoyl chloride (1.05 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be used in the next step without further purification.

Step 2: Nitro Group Reduction

  • Dissolve the crude product from the previous step in a mixture of ethanol and water.

  • Add iron powder (5.0 eq) and a catalytic amount of hydrochloric acid or ammonium chloride.

  • Heat the mixture to reflux (around 80-90 °C) and stir vigorously for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate to remove the ethanol and then neutralize the aqueous solution with a base (e.g., sodium bicarbonate).

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate to give the crude 2-amino-N-(2-((dimethylamino)methyl)phenyl)benzamide.

  • Purify by column chromatography if necessary.

Synthesis of the Quinazoline-based EGFR Inhibitor Analog

This protocol describes the final cyclization step to form the quinazolinone ring.

Methodology:

  • Dissolve 2-amino-N-(2-((dimethylamino)methyl)phenyl)benzamide (1.0 eq) in a dry solvent such as toluene or dioxane.

  • Add a cyclizing agent. For example, add a solution of triphosgene (0.4 eq) in the same solvent dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the final quinazoline-based EGFR inhibitor analog.

Data Presentation

The following table summarizes expected yields and purity for the synthetic steps, based on analogous reactions reported in the chemical literature for the synthesis of quinazolines and their precursors.

StepProductTypical Yield (%)Typical Purity (%)
3.1N-(2-((dimethylamino)methyl)phenyl)acetamide85 - 95>98 (after purification)
3.22-amino-N-(2-((dimethylamino)methyl)phenyl)benzamide70 - 85 (over two steps)>95 (after purification)
3.3Quinazoline-based EGFR Inhibitor Analog60 - 80>99 (after purification)

Biological Context and Signaling Pathway

The synthesized quinazoline-based analog is designed to target the Epidermal Growth Factor Receptor (EGFR).

EGFR Signaling Pathway:

G cluster_0 cluster_1 cluster_2 EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Ras Ras EGFR->Ras Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K Dimerization & Autophosphorylation Inhibitor Quinazoline-based Inhibitor Analog Inhibitor->EGFR Inhibition Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival Akt->Survival Growth Growth Akt->Growth

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Upon binding of its ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This activation triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which ultimately promote cell proliferation, survival, and growth. In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pathways. The synthesized quinazoline-based inhibitor is designed to bind to the ATP-binding pocket of the EGFR kinase domain, preventing its autophosphorylation and thereby blocking the downstream signaling, leading to an anti-cancer effect.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of complex pharmaceutical molecules, particularly those containing the quinazoline scaffold. The protocols and data presented here provide a framework for its use in the development of kinase inhibitors and other therapeutic agents. The ability to readily access this building block allows for the exploration of a wide chemical space in the pursuit of novel and effective drugs.

References

The Ligand "2-((Dimethylamino)methyl)aniline": A Prospectus in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The field of coordination chemistry continually seeks novel ligands to unlock new catalytic activities and develop advanced materials. This application note explores the potential of "2-((Dimethylamino)methyl)aniline" as a versatile ligand, detailing its characteristics and outlining protocols for its prospective use in research and development. While extensive studies on the coordination complexes of this specific ligand are not widely available in current literature, its structural features suggest significant potential for forming stable and catalytically active metal complexes.

Ligand Profile: this compound

This compound, with the chemical formula C₉H₁₄N₂, is a bidentate ligand featuring both a primary aniline amine and a tertiary dimethylamino group positioned ortho to each other on a benzene ring. This unique arrangement allows for the formation of a stable five-membered chelate ring upon coordination with a metal center through the nitrogen atoms of both amino groups.

PropertyValue
IUPAC Name 2-[(dimethylamino)methyl]aniline
CAS Number 1904-62-7
Molecular Formula C₉H₁₄N₂
Molecular Weight 150.22 g/mol
Appearance Expected to be a liquid or low-melting solid

Prospective Applications in Coordination Chemistry and Catalysis

The inherent structural and electronic properties of this compound make it a promising candidate for a variety of applications in coordination chemistry:

  • Catalysis: The formation of stable chelate complexes with transition metals could lead to catalysts for a range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The electronic environment around the metal center can be fine-tuned by modifying the aniline ring, potentially influencing catalytic activity and selectivity.

  • Materials Science: Metal complexes of this ligand could be explored for the development of novel materials with interesting magnetic, optical, or electronic properties.

  • Bioinorganic Chemistry: The bidentate N,N-donor set mimics coordination environments found in some metalloenzymes, suggesting potential applications in bioinorganic modeling studies.

Experimental Protocols: A Roadmap for Investigation

The following protocols provide a general framework for researchers interested in exploring the coordination chemistry of this compound.

Protocol 1: Synthesis of this compound

The synthesis of the ligand can be approached through established organic chemistry methodologies. A potential synthetic route is outlined below.

Synthesis_of_Ligand Start 2-Nitrobenzyl bromide Step1 React with Dimethylamine Start->Step1 Intermediate1 2-Nitro-N,N-dimethylbenzylamine Step1->Intermediate1 Step2 Reduction of nitro group (e.g., H₂, Pd/C or Sn/HCl) Intermediate1->Step2 Product This compound Step2->Product

A potential synthetic pathway for this compound.

Materials:

  • 2-Nitrobenzyl bromide

  • Dimethylamine (solution in THF or ethanol)

  • Palladium on carbon (Pd/C) or Tin(II) chloride (SnCl₂) and Hydrochloric acid (HCl)

  • Suitable solvents (e.g., THF, ethanol, ethyl acetate)

  • Sodium bicarbonate or other base for workup

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Amination: Dissolve 2-nitrobenzyl bromide in a suitable solvent and cool the solution in an ice bath. Add a solution of dimethylamine dropwise with stirring. Allow the reaction to warm to room temperature and stir for several hours.

  • Workup and Isolation: After the reaction is complete, filter the mixture to remove any precipitated salts. The filtrate can be concentrated under reduced pressure. The crude product, 2-nitro-N,N-dimethylbenzylamine, can be purified by column chromatography.

  • Reduction: Dissolve the purified intermediate in a suitable solvent. For catalytic hydrogenation, add Pd/C and subject the mixture to a hydrogen atmosphere. Alternatively, for chemical reduction, add SnCl₂ and concentrated HCl and heat the mixture.

  • Final Workup and Purification: After the reduction is complete, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent. Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield this compound. The final product can be purified by distillation or chromatography.

Protocol 2: General Synthesis of a Metal Complex

This protocol describes a general method for the synthesis of a metal complex using this compound as a ligand.

Complex_Synthesis_Workflow Start Dissolve Metal Salt (e.g., MCl₂, M(OAc)₂) Mix Combine solutions and stir (may require heating) Start->Mix Step1 Dissolve Ligand in compatible solvent Step1->Mix Precipitate Isolate precipitated complex by filtration Mix->Precipitate Wash Wash with solvent to remove impurities Precipitate->Wash Dry Dry the complex (e.g., in vacuo) Wash->Dry Characterize Characterize the complex (NMR, IR, X-ray, etc.) Dry->Characterize

Workflow for the synthesis and characterization of a metal complex.

Materials:

  • This compound

  • A suitable metal salt (e.g., NiCl₂, Cu(OAc)₂, PdCl₂)

  • An appropriate solvent (e.g., ethanol, methanol, acetonitrile, THF)

Procedure:

  • In a reaction vessel, dissolve the chosen metal salt in a minimal amount of the selected solvent.

  • In a separate vessel, dissolve this compound in the same solvent.

  • Slowly add the ligand solution to the metal salt solution with constant stirring. The molar ratio of ligand to metal can be varied to explore different stoichiometries.

  • Stir the reaction mixture at room temperature or with gentle heating for a specified period. The formation of a precipitate may indicate complex formation.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, the complex may be induced to crystallize by slow evaporation of the solvent or by the addition of a less polar co-solvent.

  • Wash the isolated complex with a small amount of cold solvent to remove any unreacted starting materials.

  • Dry the complex under vacuum.

Characterization of the Metal Complexes

A thorough characterization of the newly synthesized complexes is crucial to understand their structure and properties. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the coordination of the ligand to the metal center by observing shifts in the signals of the ligand protons and carbons.

  • Infrared (IR) Spectroscopy: Changes in the N-H and C-N stretching frequencies upon coordination can provide evidence of complex formation.

  • UV-Visible Spectroscopy: This technique can provide information about the electronic properties of the metal complex.

  • X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of the complex, including bond lengths, bond angles, and coordination geometry.

  • Elemental Analysis: To confirm the empirical formula of the synthesized complex.

Future Directions

The exploration of this compound in coordination chemistry is a promising area for future research. Systematic studies involving a range of transition metals and the catalytic evaluation of the resulting complexes are necessary to fully realize the potential of this ligand. The protocols and information presented here serve as a foundational guide for researchers to embark on these exciting investigations.

Application Notes and Protocols for N-Methylation of Anilines using Dimethyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-methylation of anilines utilizing dimethyl carbonate (DMC), a green and non-toxic methylating agent. The following sections outline two primary methodologies: a continuous flow process for selective mono-N-methylation and a batch process using zeolite catalysts, also favoring mono-methylation. Additionally, a protocol for achieving exhaustive N,N-dimethylation is presented.

Introduction

The N-methylation of anilines is a fundamental transformation in organic synthesis, yielding crucial intermediates for pharmaceuticals, agrochemicals, and dyes. Traditional methylating agents, such as methyl halides and dimethyl sulfate, are highly toxic and generate stoichiometric amounts of waste. Dimethyl carbonate (DMC) has emerged as an environmentally benign alternative, offering a safer and more sustainable approach to N-methylation. This document details optimized protocols for the selective mono-N-methylation and full N,N-dimethylation of anilines using DMC.

Data Summary

The following tables summarize the key quantitative data from representative protocols for the N-methylation of anilines with dimethyl carbonate.

Table 1: Continuous Flow Selective Mono-N-methylation of 4-Chloroaniline [1]

EntryTemperature (°C)Residence Time (min)Base (1.5 equiv)Conversion (%)Yield of N-methylaniline (%)Yield of Carbamate (%)
19012DBU000
215012DBUTrace0Trace
320012DBU--Increased
425012DBU>998812

Table 2: Batch Selective Mono-N-methylation of Aniline with Zeolite Catalysts [2]

EntryCatalystTemperature (°C)Time (h)Aniline Conversion (%)N-methylaniline Selectivity (%)
1NaY1303.2510098
2KY1303.2510098
3LiY1303.2510097
4NaX1303.259296
5KX1303.258595

Table 3: Full N,N-Methylation of 4,4′-Methylenedianiline (MDA) [3]

CatalystTemperature (°C)Time (h)MBDMA Yield (%)
NaY190697
NaY (1st reuse)1906>90
NaY (2nd reuse)1906>90
Zinc Acetate--98 (N-methoxycarbonylation product)

Experimental Protocols

Protocol 1: Selective Mono-N-methylation of Anilines in Continuous Flow[1][4]

This protocol is highly effective for the selective synthesis of N-methylanilines, leveraging the advantages of continuous flow chemistry for safety and efficiency at high temperatures.[1]

Materials:

  • Aniline substrate

  • Dimethyl carbonate (DMC)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • N-Methyl-2-pyrrolidone (NMP) as solvent

  • Internal standard for GC analysis (e.g., methyl benzoate)

Equipment:

  • Continuous flow system (e.g., Vapourtec E-series) equipped with:

    • High-temperature tube reactor (e.g., 10 mL stainless steel)

    • Pumps for reagent delivery

    • Back pressure regulator

    • Mixing unit (e.g., cross-mixer)

Procedure:

  • Stock Solution Preparation: Prepare the following stock solutions in NMP in separate volumetric flasks:

    • Aniline solution (e.g., 2 M)

    • DMC solution (e.g., 6 M, 3.0 equivalents relative to aniline)

    • DBU solution (e.g., 3 M, 1.5 equivalents relative to aniline)

  • System Setup:

    • Set the high-temperature coiled tube reactor to 250 °C.

    • Set the back pressure regulator to maintain the system in the liquid phase at the operating temperature.

  • Reaction Execution:

    • Pump the three stock solutions into the system at equal flow rates to achieve the desired residence time (e.g., a total flow rate of 0.831 mL/min for a 12-minute residence time in a 10 mL reactor).

    • The solutions are mixed in the cross-mixer before entering the heated reactor.

  • Equilibration and Collection:

    • Allow the system to equilibrate for at least 1.5 times the residence time.

    • Collect the output from the reactor for analysis.

  • Analysis:

    • Analyze the collected sample by Gas Chromatography (GC) using an internal standard to determine the conversion and yield of the N-methylaniline.

Protocol 2: Selective Mono-N-methylation of Anilines using Zeolite Catalysts in Batch[2]

This batch protocol offers a simple and effective method for selective mono-N-methylation using commercially available zeolite catalysts.

Materials:

  • Aniline substrate

  • Dimethyl carbonate (DMC)

  • Y- or X-type faujasite zeolite (e.g., NaY)

  • Solvent (optional, DMC can be used as both reagent and solvent)

Equipment:

  • Autoclave

  • Heating and stirring module

  • Standard laboratory glassware

Procedure:

  • Catalyst Activation: Prior to use, heat the zeolite catalyst at 500 °C overnight in a muffle furnace to ensure it is anhydrous.

  • Reaction Setup:

    • In a stainless-steel autoclave, combine the aniline, dimethyl carbonate (in excess, can be used as the solvent), and the activated zeolite catalyst. A typical ratio is a zeolite/aniline weight quotient of 0.28–4.0.

  • Reaction Conditions:

    • Seal the autoclave and heat the reaction mixture to 120–150 °C with stirring.

    • Maintain the reaction at this temperature for the desired time (e.g., 3-6 hours).

  • Work-up and Analysis:

    • After cooling the autoclave to room temperature, filter the reaction mixture to remove the zeolite catalyst.

    • Wash the catalyst with a suitable solvent.

    • The filtrate can be analyzed by GC to determine conversion and selectivity.

    • The product can be purified by distillation or chromatography.

Protocol 3: Full N,N-Methylation of 4,4′-Methylenedianiline (MDA)[3]

This protocol is optimized for the exhaustive methylation of a diamine to yield the corresponding N,N,N',N'-tetramethyl derivative.

Materials:

  • 4,4′-Methylenedianiline (MDA)

  • Dimethyl carbonate (DMC)

  • NaY zeolite catalyst

Equipment:

  • Three-necked round-bottomed flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a three-necked flask equipped with a reflux condenser and magnetic stirrer, add MDA, DMC, and the NaY catalyst.

  • Reaction Conditions:

    • Heat the reaction mixture to 190 °C with vigorous stirring.

    • Maintain the reaction at this temperature for 6 hours.

  • Work-up and Product Isolation:

    • After cooling, filter the reaction mixture to recover the catalyst.

    • The catalyst can be washed, dried, and reused.

    • The filtrate contains the desired product, 4,4′-methylene bis(N,N-dimethylaniline) (MBDMA), which can be purified by standard methods. The yield of MBDMA can be as high as 97%.[3]

Visualizations

Reaction_Pathway Aniline Aniline (ArNH2) Carbamate Carbamate Intermediate (ArNHCO2Me) Aniline->Carbamate + DMC - MeOH DMC1 Dimethyl Carbonate (DMC) MonoMethyl Mono-N-methylaniline (ArNHMe) Carbamate->MonoMethyl Methylation - CO2, - MeOH DiMethyl Di-N-methylaniline (ArNMe2) MonoMethyl->DiMethyl + DMC DMC2 DMC Continuous_Flow_Workflow cluster_reagents Reagent reservoirs Aniline Aniline in NMP Pumps Pumps Aniline->Pumps DMC DMC in NMP DMC->Pumps Base DBU in NMP Base->Pumps Mixer Mixer Pumps->Mixer Reactor Heated Reactor (250°C) Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

References

Application Note: High-Throughput Analysis of Aniline Compounds Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aniline and its derivatives are fundamental chemical intermediates in the manufacturing of a wide array of industrial products, including dyes, pharmaceuticals, and polymers.[1] Due to their potential toxicity and persistence in the environment, highly sensitive and selective analytical methods are crucial for their quantification and characterization.[1] This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of aniline compounds in various matrices. The protocols provided cover sample preparation, derivatization, and optimized GC-MS parameters for both qualitative and quantitative assessments.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, offering high resolution and sensitivity for the analysis of volatile and semi-volatile organic compounds.[1] While direct GC-MS analysis is feasible for many aniline derivatives, the polarity of some compounds can pose chromatographic challenges.[1] Derivatization is often employed to enhance volatility, improve peak shape, and increase sensitivity.[1] This document provides comprehensive protocols for both direct and derivatization-based GC-MS analysis of aniline compounds.

Experimental Protocols

Sample Preparation

The selection of an appropriate sample preparation technique is critical and is dictated by the sample matrix.

a) Liquid-Liquid Extraction (LLE) for Aqueous Samples (e.g., Serum, Groundwater)

This method is effective for the extraction of aniline and its derivatives from liquid matrices.[1]

  • Adjust the pH of the aqueous sample to >11 using 1.0 M Sodium Hydroxide (NaOH).[1]

  • For serum samples, it is recommended to add an internal standard, such as N-methylaniline.[1][2]

  • Extract the sample with a suitable organic solvent like chloroform or methylene chloride.[1][2] A solvent-to-sample ratio of 1:5 (v/v) is recommended, and the extraction should be performed three times.[1]

  • Combine the organic phases and dry them over anhydrous sodium sulfate.[1]

  • Concentrate the extract using a gentle stream of nitrogen.[1] The resulting extract can be used for direct GC-MS analysis or undergo a derivatization step.[1]

b) Accelerated Solvent Extraction (ASE) for Solid Samples (e.g., Soil)

ASE is a rapid and efficient technique for extracting analytes from solid matrices.[1]

  • Mix the solid sample (e.g., 10 g of soil) with a drying agent such as diatomaceous earth.[1]

  • Place the mixture into an extraction cell.

  • Perform the extraction using an appropriate solvent.

  • Concentrate the collected extract with a nitrogen evaporator.[1]

  • The extract can then be cleaned up if necessary before GC-MS analysis.[1]

c) Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Anilines in Solids

This technique is suitable for the analysis of volatile aniline compounds in solid samples.

  • Place the sample in a headspace vial.

  • Expose a solid-phase microextraction (SPME) fiber to the headspace above the sample.

  • Desorb the analytes from the fiber directly in the GC injector.[1]

Derivatization (Optional)

For certain aniline derivatives, derivatization can significantly improve chromatographic performance and sensitivity.[1]

Acylation with 4-Carbethoxyhexafluorobutyryl Chloride

  • To the dried extract residue, add 50 µL of 4-carbethoxyhexafluorobutyryl chloride.[2][3]

  • After the reaction, evaporate the excess derivatizing reagent under a stream of nitrogen.[2][3]

  • Reconstitute the residue in a suitable solvent, such as ethyl acetate (50 µL), for GC-MS injection.[2][3]

GC-MS Analysis

Instrumentation: Agilent 7890B GC coupled with an Agilent 5977B MSD or equivalent.[4]

Table 1: GC-MS Instrumental Parameters

ParameterValue
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[4]
Inlet Temperature 250°C[4]
Injection Volume 1 µL (splitless mode)[4]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min[4]
Oven Temperature Program Initial temperature: 80°C, hold for 1 minute. Ramp: 15°C/min to 280°C. Hold: 5 minutes at 280°C.[4]
MSD Transfer Line Temp. 280°C[4]
Ion Source Temperature 230°C[4]
Quadrupole Temperature 150°C[4]
Ionization Mode Electron Ionization (EI) at 70 eV[4]
Acquisition Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis[4][5]

Data Analysis and Interpretation

Qualitative identification of aniline derivatives is performed by comparing the retention times and mass spectra of the peaks in the sample chromatogram with those of certified reference standards.[1] For quantitative analysis, a calibration curve is generated by plotting the peak area of the target analyte against its concentration.[1] The concentration of the analyte in the sample is then determined from this curve.[1] The quantitative ion for aniline is m/z 93, with qualifier ions at m/z 65 and 66.[5]

Quantitative Data Summary

The following table summarizes the performance characteristics of the GC-MS method for the analysis of aniline.

Table 2: Method Performance for Aniline Analysis

ParameterValueSample MatrixReference
Limit of Detection (LOD) 0.1 mg/LSerum[2][3]
Linearity Range 0.5 - 25.0 mg/LSerum[2][3]
Precision (Within-run %RSD) 3.8%Serum[2][3]
Precision (Between-run %RSD) 5.8%Serum[2][3]
Correlation Coefficient (r²) 0.999Soil[5]

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (Aqueous or Solid) Extraction Extraction (LLE, ASE, or SPME) Sample->Extraction Concentration Concentration Extraction->Concentration Derivatization Derivatization (Optional) Concentration->Derivatization if required GC_Injection GC Injection Concentration->GC_Injection Derivatization->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Qual_Quant Qualitative & Quantitative Analysis Data_Acquisition->Qual_Quant Reporting Reporting Qual_Quant->Reporting

Caption: Experimental workflow for GC-MS analysis of aniline compounds.

Logical_Relationship cluster_input Input cluster_process Analytical Process cluster_output Output Matrix Sample Matrix (e.g., Serum, Soil) Method_Selection Method Selection (Direct vs. Derivatization) Matrix->Method_Selection Analytes Target Anilines Analytes->Method_Selection Instrument_Setup Instrument Setup (GC and MS Parameters) Method_Selection->Instrument_Setup Calibration Calibration Instrument_Setup->Calibration Analysis Sample Analysis Calibration->Analysis Raw_Data Raw Data (Chromatograms, Spectra) Analysis->Raw_Data Processed_Data Processed Data (Concentrations, IDs) Raw_Data->Processed_Data Final_Report Final Report Processed_Data->Final_Report

Caption: Logical relationships in the GC-MS analysis of aniline compounds.

Conclusion

The GC-MS protocols outlined in this application note provide a robust and reliable framework for the sensitive and selective analysis of aniline and its derivatives in diverse matrices.[1] The flexibility to choose between direct analysis and derivatization allows researchers to tailor the methodology to their specific analytical needs. The quantitative data and workflows presented herein serve as a valuable resource for professionals in research, and drug development engaged in the analysis of these significant chemical compounds.[1]

References

Application Notes and Protocols: 2-((Dimethylamino)methyl)aniline as a Promoter in Polyester Resin Curing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unsaturated polyester resins (UPRs) are widely utilized thermosetting polymers in composite materials, coatings, and casting applications. The curing of these resins is a critical step that dictates the final properties of the material. This process typically involves a free-radical polymerization initiated by a peroxide, such as methyl ethyl ketone peroxide (MEKP) or benzoyl peroxide (BPO). To achieve efficient curing at ambient temperatures, a promoter or accelerator is often incorporated into the resin system.

Tertiary amines, such as N,N-dimethylaniline (DMA), are commonly employed as promoters. They act by accelerating the decomposition of the peroxide initiator, thereby generating free radicals and initiating the polymerization process.[1][2] This application note explores the potential use of 2-((Dimethylamino)methyl)aniline , a structurally distinct aniline derivative, as a promoter in polyester resin curing. Its unique structure, featuring both a tertiary amine and a primary amine on the aromatic ring, may offer different reactivity and performance characteristics compared to conventional amine promoters.

These protocols provide a framework for the systematic evaluation of this compound as a curing promoter for unsaturated polyester resins.

Comparative Performance Data of Amine Promoters

PromoterConcentration (% w/w)Initiator (1% w/w)Temperature (°C)Gel Time (min)Cure Time (min)Peak Exotherm (°C)
N,N-Dimethylaniline (DMA)0.1 - 0.5Benzoyl Peroxide15SlowerSlowerLower
N,N-Dimethyl-p-toluidine (DMPT)0.1 - 0.5Benzoyl Peroxide152.5-3x faster than DMA2.5-3x faster than DMA80-105
N,N-Dimethyl-p-toluidine (DMPT)0.1 - 0.5Benzoyl Peroxide104-4.5x faster than DMA4-4.5x faster than DMA-

Note: The performance of a promoter is highly dependent on the specific resin system, initiator concentration, and ambient temperature.[2] The data above should be used as a comparative reference.

Experimental Protocols

The following protocols are designed to provide a standardized framework for evaluating the performance of this compound as a promoter for polyester resin curing.

Determination of Gel Time, Cure Time, and Peak Exotherm Temperature

This protocol is adapted from established methods for evaluating polyester resin curing characteristics.[3][4][5][6]

Materials:

  • Unsaturated polyester resin (specific type to be documented)

  • This compound (promoter)

  • Methyl ethyl ketone peroxide (MEKP) or Benzoyl Peroxide (BPO) (initiator)

  • Disposable beakers or test tubes

  • Stirring rods

  • Thermocouple or digital thermometer with probe

  • Water bath for temperature control

  • Stopwatch

Procedure:

  • Sample Preparation:

    • Accurately weigh 100g of unsaturated polyester resin into a clean, dry beaker.

    • Using a precision balance, add the desired weight percentage of this compound to the resin. Typical promoter concentrations range from 0.05% to 0.6% by weight of the resin.[2]

    • Thoroughly mix the promoter into the resin for at least 2 minutes until a homogeneous mixture is achieved.

    • Allow the resin-promoter mixture to equilibrate to the desired curing temperature (e.g., 25°C) by placing it in a constant temperature water bath.

  • Initiation and Data Collection:

    • Add the specified amount of initiator (e.g., 1% w/w MEKP) to the resin-promoter mixture.

    • Immediately start the stopwatch and begin stirring vigorously for 1 minute to ensure complete mixing.

    • Insert a thermocouple or thermometer probe into the center of the resin mixture.

    • Record the temperature at regular intervals (e.g., every minute).

  • Determining Curing Parameters:

    • Gel Time: This is the time elapsed from the addition of the initiator to the point where the resin transitions from a liquid to a semi-solid (gel) state. This can be determined by periodically probing the surface with a clean stirring rod. The gel time is reached when the resin no longer flows and becomes stringy.

    • Cure Time: This is the time taken to reach the peak exotherm temperature.

    • Peak Exotherm Temperature: This is the maximum temperature reached during the curing process.

Analytical Methods for Cure Monitoring

For more detailed analysis of the curing kinetics, the following techniques can be employed:

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the total heat of reaction and the extent of cure by measuring the heat flow from the sample as it cures.[7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Real-time FTIR can monitor the disappearance of reactive double bonds (e.g., from styrene and the polyester backbone) to track the conversion of reactants over time.[1][8]

  • Rheometry: A rheometer can be used to measure the change in viscosity of the resin as it cures, providing a precise determination of the gel point.

Visualizations

Proposed Curing Mechanism

The following diagram illustrates the generally accepted mechanism for the amine-accelerated, peroxide-initiated curing of unsaturated polyester resins. It is hypothesized that this compound would participate in a similar fashion, primarily through its tertiary amine functionality.

curing_mechanism cluster_initiation Radical Formation cluster_propagation Polymerization Amine This compound (Tertiary Amine) Radical Free Radicals (R•) Amine->Radical Accelerates decomposition Peroxide Peroxide (e.g., MEKP, BPO) Peroxide->Radical Decomposes UPR Unsaturated Polyester Resin + Styrene Monomer Radical->UPR Initiates Polymer Crosslinked Polyester Network UPR->Polymer Propagation

Caption: Proposed mechanism of polyester resin curing.

Experimental Workflow

The following workflow outlines the key steps for evaluating the efficacy of this compound as a curing promoter.

experimental_workflow start Start: Define Experimental Parameters (Resin type, Promoter Conc., Temp.) prep Prepare Resin-Promoter Mixture start->prep initiate Add Initiator and Start Timing prep->initiate monitor Monitor Temperature and Viscosity initiate->monitor data Record Gel Time, Cure Time, and Peak Exotherm monitor->data analysis Analyze Data and Compare with Control Promoters data->analysis end End: Characterize Promoter Performance analysis->end

Caption: Experimental workflow for promoter evaluation.

Factors Influencing Curing Performance

This diagram illustrates the logical relationships between various factors that can influence the curing performance of a polyester resin system.

influencing_factors Curing Curing Performance (Gel Time, Cure Time, Peak Exotherm) Promoter Promoter (Type and Concentration) Promoter->Curing Initiator Initiator (Type and Concentration) Initiator->Curing Resin Resin System (Type and Reactivity) Resin->Curing Temp Ambient Temperature Temp->Curing Inhibitor Inhibitor Content Inhibitor->Curing

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-((Dimethylamino)methyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-((Dimethylamino)methyl)aniline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for synthesizing this compound?

A1: The two most reliable and high-yielding methods are:

  • Reductive Amination of 2-Aminobenzaldehyde: This two-step, one-pot process involves reacting 2-aminobenzaldehyde with dimethylamine to form an intermediate iminium ion, which is then reduced to the target tertiary amine.

  • Eschweiler-Clarke Methylation of 2-Aminobenzylamine: This classic reaction involves the methylation of 2-aminobenzylamine using excess formaldehyde and formic acid. It is known for its high efficiency and selectivity for producing tertiary amines.

Q2: Which synthetic route is preferable for my research?

A2: The choice of route depends on the availability of starting materials and the desired scale of the reaction. The Eschweiler-Clarke reaction is often preferred for its simplicity, high yields, and avoidance of expensive or specialized reducing agents. However, if 2-aminobenzaldehyde is more readily available than 2-aminobenzylamine, reductive amination is an excellent alternative.

Q3: My reaction yield is consistently low. What are the first things I should check?

A3: For any synthesis, consistently low yields often point to a few key areas. Systematically check the following:

  • Purity of Starting Materials: Ensure the aniline derivative (starting material), aldehyde, and amine are pure. Aniline compounds can oxidize and darken on storage. Consider purification (e.g., distillation) of starting materials if they appear impure.

  • Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete reactions or the formation of side products.

  • Reaction Conditions: Verify that the temperature, reaction time, and pH are optimal for the chosen method.

  • Atmosphere: Some reagents and intermediates may be sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Q4: How can I purify the final product, this compound?

A4: Standard purification involves a workup procedure followed by distillation or chromatography. A typical workup includes:

  • Quenching the reaction and adjusting the pH to be strongly basic (pH > 11) with an aqueous base like NaOH or K2CO3.

  • Extracting the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing the combined organic layers with brine, drying over an anhydrous salt (e.g., Na2SO4 or MgSO4), and filtering.

  • Removing the solvent under reduced pressure.

  • The crude product can then be purified by vacuum distillation or column chromatography.

Troubleshooting Guide: Reductive Amination

This route involves the reaction of 2-aminobenzaldehyde with dimethylamine, followed by in-situ reduction.

Problem 1: Low or no conversion of 2-aminobenzaldehyde.

Potential Cause Troubleshooting Step Expected Outcome
Inefficient Iminium Ion Formation Add a catalytic amount of acetic acid to the reaction mixture before adding the reducing agent.The acidic environment catalyzes the dehydration step, accelerating the formation of the iminium ion intermediate.
Inactive Reducing Agent Use a fresh bottle of the reducing agent (e.g., Sodium Cyanoborohydride). Ensure it has been stored under appropriate dry conditions.An active reducing agent is crucial for the conversion of the iminium ion to the final product.
Low Reaction Temperature Gently warm the reaction mixture (e.g., to 40-50 °C) before and during the addition of the reducing agent.Increased temperature can improve reaction kinetics for both iminium ion formation and reduction.

Problem 2: Formation of 2-aminobenzyl alcohol as a major byproduct.

Potential Cause Troubleshooting Step Expected Outcome
Non-selective Reducing Agent Use a milder, more selective reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB).These reagents are less reactive towards aldehydes and ketones at neutral or slightly acidic pH but will efficiently reduce the protonated iminium ion.
Incorrect Order of Addition Ensure that the 2-aminobenzaldehyde and dimethylamine are allowed to react and form the iminium ion before the reducing agent is added.Pre-formation of the iminium ion minimizes the concentration of free aldehyde available for direct reduction.
Experimental Protocol: Reductive Amination
  • To a round-bottom flask, add 2-aminobenzaldehyde (1.0 eq) and a suitable solvent such as methanol.

  • Add a 40% aqueous solution of dimethylamine (1.5 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • In a separate flask, dissolve sodium borohydride (1.5 eq) in a small amount of methanol.

  • Slowly add the sodium borohydride solution to the reaction mixture, maintaining the temperature below 20 °C with an ice bath.

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 3-4 hours or until TLC/LC-MS analysis indicates completion.

  • Proceed with the standard purification workup as described in the FAQ section.

Troubleshooting Guide: Eschweiler-Clarke Reaction

This route involves the methylation of 2-aminobenzylamine with formaldehyde and formic acid.

Problem 1: Incomplete methylation, resulting in a mixture of secondary and tertiary amines.

Potential Cause Troubleshooting Step Expected Outcome
Insufficient Reagents Use a significant excess of both formaldehyde and formic acid (typically 2-3 equivalents of each per N-H bond to be methylated).Excess reagents drive the reaction to completion, ensuring exhaustive methylation to the tertiary amine.
Insufficient Reaction Time/Temp Increase the reaction temperature to 80-100 °C and prolong the reaction time (e.g., 12-18 hours).The reaction is typically performed at or near boiling to ensure it goes to completion.

Problem 2: Dark-colored reaction mixture and low yield of desired product.

Potential Cause Troubleshooting Step Expected Outcome
Decomposition/Side Reactions Ensure the temperature does not significantly exceed 100 °C. Maintain a steady reflux.Controlled heating prevents the decomposition of starting materials and products, minimizing the formation of polymeric side products.
Impure Starting Material Use freshly distilled or purified 2-aminobenzylamine.Purity of the starting amine is critical to prevent side reactions and improve the yield and purity of the final product.
Experimental Protocol: Eschweiler-Clarke Reaction
  • In a round-bottom flask, add 2-aminobenzylamine (1.0 eq).

  • Add formic acid (90%, 3.0 eq) followed by a 37% aqueous solution of formaldehyde (2.5 eq).

  • Fit the flask with a reflux condenser and heat the mixture in an oil bath at 90-100 °C for 18 hours. The reaction is irreversible due to the evolution of carbon dioxide.

  • Cool the reaction mixture to room temperature.

  • Proceed with the standard purification workup as described in the FAQ section. High yields (>80%) are common for this reaction.

Data Presentation

Table 1: Comparison of Synthetic Routes
Parameter Route A: Reductive Amination Route B: Eschweiler-Clarke Reaction
Starting Material 2-Aminobenzaldehyde2-Aminobenzylamine
Key Reagents Dimethylamine, Reducing Agent (e.g., NaBH4, NaBH3CN)Formaldehyde, Formic Acid
Typical Conditions 0 °C to RT, Methanol80-100 °C, Aqueous/Neat
Typical Yield 60-85%>80%
Advantages Milder conditions, readily available aldehyde starting material.High yield, simple procedure, inexpensive reagents, no quaternary salt formation.
Disadvantages May require more expensive reducing agents, potential for side products (alcohol).Requires heating, starting amine may be less common than the aldehyde.

Visualizations

Synthesis_Pathways cluster_0 Route A: Reductive Amination cluster_1 Route B: Eschweiler-Clarke Reaction A_start 2-Aminobenzaldehyde A_int Iminium Ion Intermediate A_start->A_int + Dimethylamine - H2O A_end This compound A_int->A_end + Reducing Agent (e.g., NaBH3CN) B_start 2-Aminobenzylamine B_end This compound B_start->B_end + HCHO (xs) + HCOOH (xs) - CO2, H2O Troubleshooting_Workflow start Low Yield or Impure Product reagents Check Purity of Starting Materials start->reagents conditions Verify Reaction Conditions (Temp, Time) reagents->conditions Purity OK reagents_sol Purify via Distillation or Recrystallization reagents->reagents_sol Impure workup Optimize Workup & Purification conditions->workup Conditions OK conditions_sol Adjust Temp/Time/ Stoichiometry per Protocol conditions->conditions_sol Incorrect workup_sol Ensure Correct pH During Extraction workup->workup_sol Suboptimal end_node Improved Yield workup->end_node Optimized reagents_sol->conditions conditions_sol->workup workup_sol->end_node Factors_Affecting_Yield cluster_reactants Reactants & Reagents cluster_conditions Reaction Conditions center Reaction Yield & Purity purity Purity of Starting Material purity->center stoich Stoichiometry stoich->center reductant Choice of Reducing Agent reductant->center temp Temperature temp->center time Reaction Time time->center ph pH / Catalyst ph->center solvent Solvent solvent->center

Side reactions in the methylation of anilines and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the methylation of anilines. Our focus is on addressing side reactions and optimizing reaction conditions to achieve high yields of the desired N-methylated products.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the methylation of anilines in a user-friendly question-and-answer format.

Q1: My reaction is producing a mixture of mono-, di-, and even tri-methylated anilines. How can I improve the selectivity for the desired mono-methylated product?

A: Over-methylation is a common side reaction in the N-alkylation of amines. This occurs because the mono-alkylated aniline product is often more nucleophilic than the starting aniline, making it more reactive towards the methylating agent.[1] Here are several strategies to enhance mono-selectivity:

  • Control Stoichiometry: Using a large excess of aniline compared to the methylating agent can statistically favor mono-methylation.[2] However, this may require challenging separations post-reaction.

  • Slow Addition of Methylating Agent: A slow, controlled addition of the methylating agent (e.g., via a syringe pump) helps to maintain its low concentration in the reaction mixture. This minimizes the chance of the more reactive N-methylaniline from reacting further.

  • Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second and third methylation steps more significantly than the initial methylation, thus improving selectivity.

  • Choice of Methylating Agent and Catalyst: The reactivity of the methylating agent influences the extent of over-methylation. Milder methylating agents can offer better control. Certain catalytic systems are designed for high mono-selectivity. For instance, specific ruthenium and iridium complexes have shown high selectivity for mono-N-methylation.[3][4][5]

  • Reductive Amination: This alternative method provides excellent control over mono-alkylation. It involves the reaction of aniline with formaldehyde to form an imine, which is then reduced in situ.

Q2: I am observing the formation of toluidines (C-alkylation) as side products. What causes this and how can I prevent it?

A: The formation of toluidines (o-, m-, and p-methylaniline) is a known side reaction, particularly when using acidic catalysts such as zeolites.[6] The mechanism involves the isomerization of N-methylanilinium ions, which are formed on the acidic sites of the catalyst, rather than direct alkylation of the aniline ring.[6]

To prevent C-alkylation:

  • Avoid Strongly Acidic Catalysts: If C-alkylation is a significant issue, consider switching from acidic catalysts like zeolites to metal-based catalysts (e.g., Ru, Ir, Ni) that operate under neutral or basic conditions.[3][4][7][8]

  • Optimize Reaction Temperature: Higher temperatures can sometimes favor ring alkylation. Therefore, running the reaction at the lowest effective temperature can help minimize this side reaction.

Q3: My N-methylation reaction has a very low yield or is not proceeding at all. What are the possible causes and how can I improve the conversion?

A: Low yields in aniline N-methylation can be attributed to several factors:

  • Poor Reactivity of Starting Materials: Anilines with strong electron-withdrawing groups are less nucleophilic and may react slowly. Similarly, less reactive methylating agents will result in slower reactions.

  • Inappropriate Reaction Conditions:

    • Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition. A careful optimization of the reaction temperature is crucial.

    • Solvent: The choice of solvent can significantly impact the reaction rate. Polar apathetic solvents are often effective for N-alkylation.

    • Base: For reactions requiring a base, its strength and concentration can be critical. Insufficient or an inappropriate base can lead to low conversion.

  • Catalyst Inactivity: If you are using a catalytic method, ensure that the catalyst is active and handled under the appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).

Troubleshooting Steps:

  • Verify Reagent Purity: Ensure all starting materials and solvents are pure and dry, as impurities can poison catalysts or interfere with the reaction.

  • Optimize Reaction Temperature: Gradually increase the temperature while monitoring the reaction progress and the formation of any byproducts.

  • Screen Catalysts and Bases: If applicable, try different catalysts or bases known to be effective for aniline methylation.

  • Consider a More Reactive Methylating Agent: If using a less reactive agent, switching to a more reactive one (e.g., methyl iodide instead of dimethyl carbonate) could improve the yield, but may also increase over-methylation.

Q4: How can I effectively purify my N-methylaniline product from unreacted aniline and over-methylation byproducts?

A: The purification of N-methylaniline from a mixture of aniline and N,N-dimethylaniline can be challenging due to their similar boiling points.

  • Column Chromatography: This is a common and effective method for separating the components on a laboratory scale. A suitable solvent system (e.g., hexane/ethyl acetate) can be determined by thin-layer chromatography (TLC).

  • Distillation: If the boiling points of the components are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.

Quantitative Data Summary

The following tables summarize the performance of different catalytic systems for the N-methylation of aniline, highlighting the yields of the desired mono-methylated product and the reaction conditions.

Table 1: Ruthenium-Catalyzed N-Methylation of Aniline with Methanol [3][4]

CatalystCatalyst Loading (mol%)BaseBase Loading (mol%)Temp. (°C)Time (h)Yield of N-Methylaniline (%)
Cyclometalated Ru Complex2KOtBu1007022>99
(DPEPhos)RuCl2PPh30.5Cs2CO3501401298
(DPEPhos)RuCl2PPh30.5K2CO3501401277
(DPEPhos)RuCl2PPh30.5Na2CO3501401270

Table 2: Iridium-Catalyzed N-Methylation of Aniline with Methanol [5]

CatalystCatalyst Loading (mol%)BaseBase Loading (mol%)Temp. (K)Time (h)Conversion of Aniline (%)Selectivity to N-Methylaniline (%)
Ir(I)-NHC Complex1.0Cs2CO3503835>30100
Ir(I)-NHC Complex0.5Cs2CO350423597100

Table 3: Nickel-Catalyzed N-Methylation of Aniline with Methanol [7][8]

CatalystTemperature (°C)Time (h)Conversion of Aniline (%)Selectivity to N-Methylaniline (%)
Ni/ZnAlOx-6001604~90>95
Ni/ZnAlOx-600 (with NaOH)16024>99>99

Detailed Experimental Protocols

Protocol 1: Selective Mono-N-methylation of Aniline using a Ruthenium Catalyst [4]

This protocol is based on the efficient N-methylation of amines using methanol as the C1 source catalyzed by a (DPEPhos)RuCl2PPh3 complex under weak base conditions.

Materials:

  • Aniline

  • Methanol (anhydrous)

  • (DPEPhos)RuCl2PPh3 catalyst

  • Cesium Carbonate (Cs2CO3)

  • 10 mL Schlenk tube

  • Magnetic stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the Ru catalyst (0.5 mol%, 0.005 equiv), aniline (1.0 mmol, 1.0 equiv), and Cs2CO3 (0.50 mmol, 0.50 equiv).

  • Add 1 mL of anhydrous methanol to the Schlenk tube.

  • Seal the Schlenk tube and purge with an inert gas (Argon).

  • Place the reaction mixture in a preheated oil bath at 140 °C.

  • Stir the reaction for 12 hours.

  • After 12 hours, cool the reaction mixture to room temperature.

  • Remove the solvent in vacuo.

  • Purify the residue by column chromatography on silica gel to obtain the N-methylaniline product.

Protocol 2: Selective Mono-N-methylation of Aniline using a Nickel Catalyst [7][8]

This protocol describes the use of a heterogeneous Ni/ZnAlOx-600 catalyst for the selective N-methylation of aniline with methanol.

Materials:

  • Aniline

  • Methanol

  • Ni/ZnAlOx-600 catalyst

  • 50 mL autoclave with a magnetic stirrer and temperature controller

  • Nitrogen gas

Procedure:

  • In a 50 mL autoclave equipped with a magnetic stirrer, add aniline (1.0 mmol), the Ni/ZnAlOx-600 catalyst (40 mg), and methanol (10 mL).

  • Seal the autoclave and flush it with nitrogen gas five times to remove the air.

  • Pressurize the autoclave with 1 MPa of Nitrogen at room temperature.

  • Heat the autoclave to 160 °C with magnetic stirring at 1000 rpm.

  • Maintain the reaction conditions for the desired time (e.g., 4-24 hours).

  • After the reaction, cool the autoclave to room temperature.

  • Analyze the reaction mixture by GC-MS and GC to determine conversion and selectivity.

Visualizations

The following diagrams illustrate key pathways and workflows related to the methylation of anilines.

Aniline_Methylation_Pathways cluster_main N-Methylation Pathways cluster_side Side Reaction Pathway Aniline Aniline NMA N-Methylaniline (Desired Product) Aniline->NMA + CH3 NDMA N,N-Dimethylaniline (Over-methylation) NMA->NDMA + CH3 NMA_ion N-Methylanilinium Ion NMA->NMA_ion H+ (Acidic Catalyst) TMA N,N,N-Trimethylanilinium (Over-methylation) NDMA->TMA + CH3 Toluidines Toluidines (C-Alkylation) NMA_ion->Toluidines Isomerization

Caption: Reaction pathways in aniline methylation.

Troubleshooting_Workflow Start Start: Aniline Methylation Problem Identify Primary Issue Start->Problem Overmethylation Over-methylation (Low Selectivity) Problem->Overmethylation Poor Selectivity LowYield Low Yield / No Reaction Problem->LowYield Low Conversion CAlkylation C-Alkylation (Toluidine Formation) Problem->CAlkylation Side Products Sol_Overmethylation Adjust Stoichiometry (Excess Aniline) Lower Temperature Slow Reagent Addition Overmethylation->Sol_Overmethylation Sol_LowYield Increase Temperature Check Reagent Purity Screen Catalysts/Bases LowYield->Sol_LowYield Sol_CAlkylation Avoid Acidic Catalysts Use Metal-Based Catalysts Optimize Temperature CAlkylation->Sol_CAlkylation

References

Technical Support Center: GC-MS Analysis of Thermally Labile Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GC-MS analysis of thermally labile aniline derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the GC-MS analysis of thermally labile aniline derivatives, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: My aniline derivative peaks are tailing or showing poor peak shape. What are the likely causes and how can I fix this?

A1: Peak tailing for active compounds like aniline derivatives is often caused by interactions with "active sites" within the GC system. These sites, which can include exposed silanol groups, can lead to undesirable adsorption and poor peak shape.

Troubleshooting Steps:

  • Use Deactivated Liners and Columns: Ensure you are using high-quality, deactivated inlet liners and GC columns. Base-deactivated liners are specifically designed to reduce interactions with basic compounds like amines and can significantly improve peak shape.[1][2][3]

  • Check for System Contamination: Active sites can also arise from the accumulation of non-volatile sample matrix components at the head of the column or in the inlet liner. Regularly replace the inlet liner and trim a small portion (e.g., 10-20 cm) from the front of the GC column.[4][5]

  • Optimize Inlet Temperature: While a higher inlet temperature can improve volatilization, an excessively high temperature can cause on-column degradation, which may also manifest as poor peak shape. Start with a lower inlet temperature (e.g., 200-225 °C) and gradually increase it to find the optimal balance.[6]

  • Consider Derivatization: For particularly problematic aniline derivatives, derivatization can block the active N-H group, reducing polarity and interaction with active sites, leading to improved peak symmetry.[7]

Q2: I'm observing low or no response for my thermally labile aniline derivative. What should I investigate?

A2: A lack of response is a critical issue that can stem from several factors, including thermal degradation in the hot injector, adsorption onto active sites, or leaks in the system.

Troubleshooting Steps:

  • Lower the Inlet Temperature: Thermally labile compounds can decompose at high temperatures in the GC inlet.[8] A good starting point for the inlet temperature is 250 °C, but for sensitive compounds, it's recommended to experiment with lower temperatures.[6]

  • Minimize Residence Time in the Inlet: The longer the analyte spends in the hot inlet, the greater the chance of degradation. Using a faster injection speed or a pulsed splitless injection can help minimize this time.[9][10]

  • Check for System Leaks: Leaks in the carrier gas line or at the injector can prevent the sample from reaching the detector. Perform a leak check of your GC system.

  • Employ Derivatization: Converting the aniline derivative to a more thermally stable compound through derivatization can significantly improve its transfer through the GC system and enhance its response.

Q3: Should I derivatize my thermally labile aniline derivatives before GC-MS analysis?

A3: Derivatization is a highly recommended technique for improving the GC-MS analysis of thermally labile and polar aniline derivatives.[7][11]

Benefits of Derivatization:

  • Increased Thermal Stability: By replacing the active hydrogen on the amine group, derivatization can make the molecule less prone to degradation at high temperatures.

  • Improved Volatility: Derivatized compounds are often more volatile, which allows for analysis at lower temperatures.

  • Enhanced Peak Shape: Derivatization reduces the polarity of the aniline derivative, minimizing interactions with active sites and resulting in sharper, more symmetrical peaks.[7]

  • Increased Sensitivity: The introduction of certain derivatizing agents can enhance the ionization efficiency in the mass spectrometer, leading to better sensitivity.[11]

Common derivatizing agents for amines include acetic anhydride and 4-carbethoxyhexafluorobutyryl chloride.

Q4: What type of GC column is best suited for analyzing thermally labile aniline derivatives?

A4: The choice of GC column is critical for achieving good separation and minimizing on-column degradation.

Recommendations:

  • Low to Mid-Polarity Columns: For many aniline derivatives, a low to mid-polarity column, such as a 5% diphenyl / 95% dimethylpolysiloxane (e.g., DB-5ms, HP-5ms), provides a good balance of selectivity and inertness.[12]

  • Base-Deactivated Columns: For highly basic aniline derivatives that are prone to tailing, a base-deactivated column can significantly improve peak shape and recovery.[3]

  • Column Dimensions: A standard column length of 30 meters with an internal diameter of 0.25 mm and a film thickness of 0.25 µm is a good starting point for many applications.[7]

Experimental Protocols

Below are detailed methodologies for key experiments related to the GC-MS analysis of thermally labile aniline derivatives.

Protocol 1: Derivatization of Aniline with Acetic Anhydride

This protocol describes the conversion of aniline to its more volatile and less polar acetanilide derivative.

Reagents:

  • Aniline

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Acetic Anhydride

  • Sodium Acetate

Procedure:

  • In a conical flask, dissolve 500 mg of aniline in 14 mL of deionized water. Note that aniline is not fully soluble and will form a separate layer.[13]

  • Add 0.45 mL of concentrated HCl to the mixture to form the aniline hydrochloride salt, which is soluble in water.[13]

  • In a separate beaker, prepare a solution of 530 mg of sodium acetate in 3 mL of deionized water.[13]

  • To the aniline hydrochloride solution, add 0.6 mL of acetic anhydride and swirl the flask to mix.[13]

  • Immediately add the sodium acetate solution to the reaction mixture. Acetanilide will precipitate as a white solid.[13]

  • Cool the mixture in an ice bath to ensure complete precipitation.[13]

  • Collect the acetanilide crystals by vacuum filtration and wash with cold deionized water.[14]

  • The resulting acetanilide can be recrystallized from a minimal amount of hot 95% ethanol.[13]

  • Dry the purified crystals before preparing a solution for GC-MS analysis.

Protocol 2: Derivatization of Aniline with 4-Carbethoxyhexafluorobutyryl Chloride

This protocol is suitable for trace-level analysis and provides a derivative with excellent chromatographic properties.

Reagents:

  • Chloroform

  • Ethyl Acetate

  • Sodium Hydroxide (NaOH) solution

  • 4-Carbethoxyhexafluorobutyryl chloride (derivatizing agent)

  • N-methylaniline (Internal Standard)

Procedure:

  • For a 1 mL serum sample, add the internal standard (N-methylaniline).

  • Make the solution alkaline by adding NaOH solution.[12][15]

  • Extract the aniline and internal standard from the aqueous solution using chloroform.[12][15]

  • Combine the chloroform extracts and evaporate to dryness under a gentle stream of nitrogen.[12][15]

  • To the dried residue, add 50 µL of 4-carbethoxyhexafluorobutyryl chloride.[12][15]

  • After the reaction is complete, evaporate the excess derivatizing reagent under a stream of nitrogen.[12][15]

  • Reconstitute the final residue in 50 µL of ethyl acetate for injection into the GC-MS.[12][15]

Data Presentation

The following tables summarize quantitative data relevant to the GC-MS analysis of aniline derivatives.

Table 1: GC-MS Parameters for Underivatized Aniline Analysis

ParameterValueReference
GC Column HP-INNOWAX (30 m x 0.25 mm, 0.25 µm)[4]
Injector Temperature 280 °C[4]
Injection Mode Splitless (1 µL)[4]
Carrier Gas Helium at 1.0 mL/min[4]
Oven Program 35°C (2 min), ramp to 150°C at 15°C/min (hold 5 min), then ramp to 190°C at 3°C/min (hold 2 min)[4]
MS Source Temp. 230 °C[4]
MS Quad Temp. 150 °C[4]

Table 2: Comparison of Liner Deactivation for Amine Analysis

Amine CompoundLiner DeactivationRelative Response Factor
PyridineBase Deactivated~0.8
PyridineTopaz Deactivated~0.8
2,6-DimethylanilineBase Deactivated~0.9
2,6-DimethylanilineTopaz Deactivated~0.9
DiethylenetriamineBase DeactivatedNot Detected
DiethylenetriamineTopaz Deactivated~0.4
DiethanolamineBase Deactivated~0.2
DiethanolamineTopaz Deactivated~0.6

Data adapted from a study comparing liner deactivations for amine analysis, demonstrating the enhanced response for challenging amines with Topaz deactivation.[1]

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts in the troubleshooting of GC-MS analysis for thermally labile aniline derivatives.

Troubleshooting_Workflow General Troubleshooting Workflow for GC-MS start Problem Observed (e.g., Peak Tailing, Low Response) check_system Check GC-MS System Status (Temperatures, Gas Flows, Leaks) start->check_system system_ok System OK? check_system->system_ok check_method Review Method Parameters (Inlet Temp, Oven Program, Column) system_ok->check_method Yes isolate_issue Isolate & Fix System Issue (e.g., Replace Liner, Trim Column) system_ok->isolate_issue No method_ok Method Appropriate? check_method->method_ok check_sample Consider Sample Preparation (Derivatization Needed?) method_ok->check_sample Yes adjust_method Optimize Method (e.g., Lower Inlet Temp) method_ok->adjust_method No sample_ok Sample Prep Adequate? check_sample->sample_ok derivatize Perform Derivatization sample_ok->derivatize No end Problem Resolved sample_ok->end Yes isolate_issue->end adjust_method->end derivatize->end Derivatization_Workflow Derivatization Workflow for Aniline Derivatives start Start: Extracted Aniline Derivative add_reagent Add Derivatizing Agent (e.g., Acetic Anhydride) start->add_reagent reaction Reaction (May require catalyst or buffer) add_reagent->reaction workup Reaction Workup (e.g., Precipitation, Extraction) reaction->workup isolate Isolate Derivatized Product (e.g., Filtration, Evaporation) workup->isolate reconstitute Reconstitute in Suitable Solvent (e.g., Ethyl Acetate) isolate->reconstitute analysis Inject into GC-MS reconstitute->analysis Thermal_Degradation Thermal Degradation in GC Inlet aniline Thermally Labile Aniline Derivative inlet Hot GC Inlet (High Temperature, Active Sites) aniline->inlet fragment1 Degradation Product 1 inlet->fragment1 Decomposition fragment2 Degradation Product 2 inlet->fragment2 Decomposition column GC Column fragment1->column fragment2->column

References

Technical Support Center: Optimization of Catalyst Selection for Aniline Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for aniline alkylation. It provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during experimentation.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common issues in aniline alkylation reactions.

Issue 1: Low Conversion or Stalled Reaction

Low conversion of aniline is a frequent problem that can arise from several factors related to catalyst activity, reaction conditions, or the purity of reagents.

  • Potential Causes & Solutions:

    • Catalyst Inactivity or Poisoning: The catalyst may be inactive or poisoned by impurities in the reactants or solvent. Ensure the catalyst has been properly activated and handled under inert conditions to prevent deactivation. Using high-purity reagents is crucial.[1]

    • Sub-optimal Reaction Temperature: The reaction temperature may be too low to achieve a reasonable reaction rate. A systematic increase in temperature, for instance in 10-20°C increments, can help determine the optimal range. However, be aware that excessively high temperatures can lead to side reactions and catalyst degradation.[1][2]

    • Inefficient Mixing: In heterogeneous catalysis, proper mixing is essential to ensure adequate contact between the reactants and the catalyst surface. Ensure vigorous stirring throughout the reaction.[1]

    • Poor Reactivity of Starting Materials: Anilines with strong electron-withdrawing groups are less nucleophilic and may react more slowly. Similarly, less reactive alkylating agents will result in slower reactions.[2] Consider using a more active catalyst or more forcing reaction conditions.

    • Product Inhibition: In some cases, the product amine can coordinate to the catalyst and inhibit its activity.[2]

Troubleshooting Workflow for Low Conversion

LowConversion start Low Aniline Conversion catalyst_check Is the catalyst active and handled correctly? start->catalyst_check temp_check Is the reaction temperature optimized? catalyst_check->temp_check Yes solution Improved Conversion catalyst_check->solution No, activate/replace catalyst mixing_check Is mixing/stirring efficient? temp_check->mixing_check Yes temp_check->solution No, increase temperature incrementally reagent_check Are starting materials sufficiently reactive? mixing_check->reagent_check Yes mixing_check->solution No, increase stirring rate reagent_check->solution Yes reagent_check->solution No, consider a more active catalyst or forcing conditions

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Poor Selectivity and Over-Alkylation

A common challenge in aniline alkylation is controlling the selectivity towards the desired mono-alkylated product, as over-alkylation to di- and tri-alkylanilines can readily occur.[2] This is because the mono-alkylated product is often more nucleophilic than aniline itself.[2][3]

  • Potential Causes & Solutions:

    • Unfavorable Stoichiometry: An excess of the alkylating agent will favor the formation of di-alkylated products.[2] Using a large excess of aniline relative to the alkylating agent can significantly improve selectivity for the mono-alkylated product.[2][3]

    • High Reaction Temperature: Higher temperatures can sometimes favor over-alkylation.[1] Operating at the lowest effective temperature can enhance selectivity.[3]

    • Reactive Alkylating Agent: Highly reactive alkylating agents are more prone to causing multiple substitutions.[2][3] If possible, consider a less reactive alkylating agent.

    • Catalyst Choice: The choice of catalyst and its support can greatly influence selectivity. Some catalysts may have a higher propensity for promoting di-alkylation.[1] Screening different catalysts is recommended. Shape-selective catalysts like zeolites can sterically hinder the formation of bulkier di-alkylated products.[3]

    • Prolonged Reaction Time: Extended reaction times can lead to the subsequent alkylation of the desired mono-alkylated product.[1] It is advisable to monitor the reaction progress over time to determine the optimal duration.[1]

Troubleshooting Workflow for Poor Selectivity

PoorSelectivity start Poor Selectivity (High Di-alkylation) stoichiometry_check Is aniline in excess (e.g., >2:1)? start->stoichiometry_check temp_check Is the reaction temperature optimized for selectivity? stoichiometry_check->temp_check Yes solution Improved Mono-alkylation Selectivity stoichiometry_check->solution No, increase aniline to alkylating agent ratio catalyst_check Is the catalyst known for high mono-alkylation selectivity? temp_check->catalyst_check Yes temp_check->solution No, lower the reaction temperature time_check Is the reaction time optimized? catalyst_check->time_check Yes catalyst_check->solution No, screen for a more selective catalyst (e.g., zeolites) time_check->solution Yes, investigate other parameters time_check->solution No, monitor reaction profile to find optimal time

Caption: Troubleshooting workflow for poor selectivity and over-alkylation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in aniline alkylation?

The most prevalent side reaction is over-alkylation, leading to the formation of di- and tri-alkylanilines.[2] This occurs because the mono-alkylated aniline product is often more nucleophilic than the starting aniline, making it more reactive towards the alkylating agent.[2][3] Other potential side reactions include C-alkylation of the aromatic ring, especially at higher temperatures and with certain catalysts, and elimination reactions if using secondary or tertiary alkyl halides.[4][5]

Q2: How does the choice of solvent affect the reaction?

The solvent can significantly impact the reaction rate and selectivity. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often preferred as they can help stabilize charged intermediates and increase reaction rates.[5] Aprotic solvents are generally more efficient for N-alkylation with alcohols.[2] Protic solvents can solvate the amine, reducing its nucleophilicity.[5]

Q3: What is the "Borrowing Hydrogen" or "Hydrogen Autotransfer" methodology?

This is an environmentally friendly approach for the N-alkylation of amines using alcohols as alkylating agents.[3][6] In this process, a transition metal catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde or ketone intermediate. This intermediate then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the N-alkylated amine and regenerate the catalyst.[6] This method is highly atom-economical as it produces only water as a byproduct.[6]

Q4: Can aniline undergo Friedel-Crafts alkylation on the ring?

Aniline itself does not undergo Friedel-Crafts alkylation because the amino group (-NH2) is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl3).[7] This interaction deactivates the catalyst.[7] To achieve ring alkylation, the amino group is often first protected by converting it into an amide group.[7]

Q5: How can catalyst deactivation be prevented or addressed?

Catalyst deactivation can occur through various mechanisms, including poisoning by impurities, coking (deposition of carbonaceous material on the catalyst surface), or leaching of the active metal.[1][8] To mitigate deactivation, it is crucial to use pure reactants and solvents.[2] For heterogeneous catalysts, regeneration procedures such as calcination to burn off coke deposits may be possible.[8] The choice of catalyst support and reaction conditions also plays a significant role in catalyst stability.

Data Presentation

Table 1: Comparison of Different Catalyst Systems for Aniline Alkylation

Catalyst SystemAlkylating AgentTemperature (°C)Aniline Conversion (%)Mono-N-alkylated Product Yield (%)Selectivity for Mono-N-alkylation (%)Reference
NiBr₂ / 1,10-phenanthrolineBenzyl Alcohol130-up to 96 (isolated)99[9]
Copper ChromiteAcetone140-93~100
H-BEA ZeoliteEthanol350>90~40 (for 2,6-diethylaniline)Moderate (favors ortho-alkylation)[10]
Attapulgite clay with Fe₂O₃ and SnO₂Ethanol330-44075-80~57 (for 2,6-diethylaniline)74 (for ortho-alkylation)[10]
10% Pd/CPrimary Amines (e.g., n-heptylamine)170 (MW)-up to 99 (for N-heptylaniline)High[11]
Ni₀.₈Mn₀.₂Fe₂O₄Methanol---100[12]
Zn-Co FerritesDimethyl Carbonate35050-75.3

Note: Direct comparison may be limited due to varying reaction conditions and reporting metrics across different studies.

Experimental Protocols

General Protocol for N-Alkylation of Aniline with an Alcohol (Borrowing Hydrogen Method)

This protocol is a general guideline and may require optimization for specific substrates and catalysts.

  • Reaction Setup:

    • To an oven-dried Schlenk tube or pressure vessel equipped with a magnetic stir bar, add the catalyst (e.g., Ru-complex, 0.5-2 mol%), the base (e.g., KOtBu, 1.0-1.5 eq.), and the solid aniline derivative (if applicable).[5][13]

    • Seal the vessel and establish an inert atmosphere by performing three vacuum-argon (or nitrogen) cycles.[13]

  • Reagent Addition:

    • Under a positive flow of the inert gas, add the anhydrous solvent (e.g., toluene), the alcohol (1.2-1.5 eq.), and the liquid aniline (1.0 eq.) via syringe.[5][13]

  • Reaction Execution:

    • Seal the vessel tightly and place it in a preheated oil bath or heating block at the desired temperature (e.g., 80-140 °C).[2][5][13]

    • Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).[2][13]

    • Monitor the reaction progress by a suitable analytical technique such as TLC or GC-MS.[13]

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.[13]

    • Carefully quench the reaction with water.[13]

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).[13]

    • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[13]

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated aniline.[2][13]

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Reaction Preparation cluster_exec Reaction Execution cluster_workup Work-up and Purification prep1 1. Add catalyst, base, and solid aniline to oven-dried vessel prep2 2. Establish inert atmosphere (e.g., Argon) prep1->prep2 prep3 3. Add solvent, alcohol, and liquid aniline prep2->prep3 exec1 4. Heat to desired temperature with vigorous stirring prep3->exec1 exec2 5. Monitor reaction progress (TLC, GC-MS) exec1->exec2 workup1 6. Cool, quench with water, and perform extraction exec2->workup1 workup2 7. Dry and concentrate organic layers workup1->workup2 workup3 8. Purify by column chromatography workup2->workup3

Caption: General experimental workflow for aniline N-alkylation.

Aniline N-Alkylation Reaction Pathway (Borrowing Hydrogen)

ReactionPathway Aniline Aniline (R-NH2) Imine Imine (R-N=CHR') Aniline->Imine + Aldehyde, -H2O Alcohol Alcohol (R'-CH2OH) Aldehyde Aldehyde (R'-CHO) Alcohol->Aldehyde -H2 Catalyst [M]-Catalyst CatalystH2 [M]-H2 Product N-Alkylated Aniline (R-NH-CH2R') Imine->Product +H2 Water H2O

Caption: Simplified reaction pathway for N-alkylation via borrowing hydrogen.

References

Scaling up the synthesis of 2-((Dimethylamino)methyl)aniline for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Industrial Synthesis of 2-((Dimethylamino)methyl)aniline

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for scaling up the synthesis of this compound.

Synthesis Overview and Key Methodologies

The industrial synthesis of this compound is most commonly achieved via the Eschweiler-Clarke reaction. This method is favored for its use of inexpensive reagents, operational simplicity, and its inherent mechanism that prevents the formation of quaternary ammonium salts, stopping the reaction at the tertiary amine stage.[1][2] The reaction involves the methylation of a primary or secondary amine using excess formic acid and formaldehyde.[3][4]

An alternative, highly efficient approach is reductive amination using a reducing agent like sodium cyanoborohydride, which is particularly effective for anilines with electron-withdrawing groups.[5]

G A 2-(Aminomethyl)aniline (Starting Material) C Iminium Ion Intermediate A->C + CH₂O B Formaldehyde (CH₂O) + Formic Acid (HCOOH) D Hydride Transfer (from Formate) C->D E 2-((Methylamino)methyl)aniline (Intermediate) D->E - CO₂ F Repeat with CH₂O + HCOOH E->F G This compound (Final Product) F->G

Caption: Eschweiler-Clarke reaction pathway for synthesizing this compound.

Experimental Protocol: Eschweiler-Clarke Methylation

This protocol details a standard procedure for the synthesis of this compound on a laboratory scale, which can be adapted for pilot plant production.

Materials:

  • 2-(Aminomethyl)aniline

  • Formaldehyde (37% solution in water)

  • Formic Acid (98-100%)

  • Sodium Hydroxide (NaOH) solution (50%)

  • Diethyl Ether or Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate (for drying)

  • Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: To a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add 2-(aminomethyl)aniline (1.0 eq).

  • Reagent Addition: Slowly add formic acid (3.0 eq) while maintaining the internal temperature below 20°C with external cooling. Following this, add a 37% aqueous solution of formaldehyde (2.5 eq) dropwise, ensuring the temperature does not exceed 30°C.

  • Heating: After the addition is complete, heat the reaction mixture to 90-100°C. Vigorous evolution of carbon dioxide will be observed. Maintain this temperature for 8-12 hours, or until the reaction is complete (monitored by TLC or LC-MS). The reaction is irreversible due to the loss of CO2 gas.[1]

  • Cooling and Basification: Cool the mixture to room temperature. Slowly and carefully basify the mixture by adding 50% NaOH solution while cooling in an ice bath. Adjust the pH to >12.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3x volumes).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation to obtain this compound as a pure liquid.

Troubleshooting Guide

G start Start: Reaction Setup and Reagent Charging reaction Reaction Under Reflux (Heat to 90-100°C) start->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Cooling, Basification, and Extraction monitoring->workup Complete purification Drying and Solvent Removal workup->purification final_product Vacuum Distillation of Crude Product purification->final_product end Final Product: Pure this compound final_product->end

Caption: General experimental workflow for the synthesis of this compound.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and solutions?

A1: Low yields can stem from several factors, especially during scale-up.[6]

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Extend the reaction time at 90-100°C and monitor progress using TLC or LC-MS until the starting material is consumed.

  • Suboptimal Temperature: Incorrect temperature can lead to incomplete conversion or side reactions.

    • Solution: Ensure the internal reaction temperature is accurately monitored and maintained. The reaction is typically performed near the boiling point of the aqueous solution.[1]

  • Incorrect Stoichiometry: An improper ratio of formic acid or formaldehyde can halt the reaction.

    • Solution: Use a calibrated excess of both formic acid and formaldehyde to ensure the reaction proceeds to the tertiary amine.

  • Product Loss During Work-up: The product might be lost during neutralization or extraction.

    • Solution: Ensure the pH is sufficiently basic (>12) to liberate the free amine before extraction. Use a continuous liquid-liquid extractor for large-scale operations to improve extraction efficiency.

Q2: I am observing significant byproduct formation. How can this be minimized?

A2: Byproduct formation is often a result of poor reaction control.

  • Side Reactions from Impurities: Impurities in the starting materials can catalyze unwanted side reactions.[6]

    • Solution: Use high-purity 2-(aminomethyl)aniline, formaldehyde, and formic acid.

  • Thermal Degradation: High temperatures can sometimes lead to degradation or polymerization, although the Eschweiler-Clarke reaction is generally robust.

    • Solution: Maintain strict temperature control and avoid localized overheating, especially during the initial exothermic addition of reagents.[6]

  • Formation of N-formyl derivative: If the reaction is not driven to completion, the intermediate N-formyl derivative may be present.

    • Solution: Ensure sufficient heating time and an adequate excess of the methylating agents.

Q3: The exothermic reaction is difficult to control during scale-up. What measures can be taken?

A3: Managing the reaction exotherm is critical for safety and product quality on an industrial scale.[7]

  • Inadequate Heat Removal: Standard lab glassware has a low surface-area-to-volume ratio, making cooling inefficient at larger scales.

    • Solution: Use a jacketed reactor with a high-efficiency coolant circulation system. For very large scales, a continuous flow reactor can provide superior temperature control.[6]

  • Rapid Reagent Addition: Adding reagents too quickly can cause a rapid temperature spike.

    • Solution: Implement a slow, controlled addition of formic acid and formaldehyde using a dosing pump. Continuously monitor the internal reaction temperature and adjust the addition rate accordingly.[6]

G start Problem: Low Yield check_completion Is reaction complete? (Check via TLC/LC-MS) start->check_completion extend_time Action: Extend reflux time and monitor. check_completion->extend_time No check_reagents Are reagents pure and stoichiometry correct? check_completion->check_reagents Yes extend_time->check_completion Re-evaluate correct_reagents Action: Use pure starting materials and verify ratios. check_reagents->correct_reagents No check_workup Was work-up efficient? (Check pH and extraction) check_reagents->check_workup Yes resolved Yield Improved correct_reagents->resolved optimize_workup Action: Ensure pH > 12. Improve extraction method. check_workup->optimize_workup No check_workup->resolved Yes optimize_workup->resolved

Caption: Troubleshooting decision tree for addressing low reaction yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis? A1: The primary safety concerns include:

  • Handling of Reagents: Formic acid is corrosive, and formaldehyde is a sensitizer and suspected carcinogen. Handle both in a well-ventilated area with appropriate personal protective equipment (PPE).[8]

  • Gas Evolution: The reaction produces a large volume of carbon dioxide (CO₂). Ensure the reactor is properly vented to avoid pressure buildup.

  • Exotherm Management: As detailed in the troubleshooting guide, controlling the reaction's heat output is crucial to prevent runaway reactions.[7]

Q2: Can other methylating agents be used for this transformation? A2: Yes, other methods exist, but they have drawbacks for industrial scale. For example, using methyl iodide can lead to the formation of quaternary ammonium salts and is more expensive.[5] Reductive amination with dimethylamine and a reducing agent like NaBH₃CN is an option, but the Eschweiler-Clarke method is often more cost-effective and straightforward.[5][9]

Q3: How can the final product purity be assessed? A3: Product purity should be assessed using a combination of techniques:

  • Gas Chromatography (GC): To determine the percentage purity and identify any volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and ensure the absence of starting material or intermediates.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Data Presentation: Typical Process Parameters

The following tables summarize typical quantitative data for the synthesis and purification of this compound.

Table 1: Reaction and Work-up Conditions

Parameter Typical Value / Condition
Reagent Molar Ratio 1 : 2.5 : 3.0 (Amine : CH₂O : HCOOH)
Reaction Temperature 90 - 100 °C
Reaction Time 8 - 12 hours
Work-up pH > 12
Extraction Solvent Diethyl Ether or Dichloromethane

| Typical Crude Yield | 85 - 95% |

Table 2: Purification Parameters (Vacuum Distillation)

Parameter Typical Value / Condition
Pressure Range 1 - 15 mmHg
Boiling Point Range Dependent on pressure
Expected Purity > 98%

| Typical Final Yield | 75 - 90% |

References

Validation & Comparative

A Comparative Guide to 2-((Dimethylamino)methyl)aniline and N,N-dimethylaniline in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of appropriate reagents and directing groups is paramount to achieving desired regioselectivity and reaction efficiency. This guide provides a comprehensive comparison of two aniline derivatives, 2-((Dimethylamino)methyl)aniline and N,N-dimethylaniline, with a focus on their performance in organic reactions, particularly in the context of directed ortho-metalation (DoM). While both molecules are tertiary amines derived from aniline, their structural differences lead to distinct reactivities and applications.

Introduction to the Contestants

N,N-dimethylaniline is a widely used tertiary amine in organic synthesis. It serves as a precursor for dyes, a catalyst for polymerization, and a reagent in various transformations.[1] Its dimethylamino group is a moderate electron-donating group, activating the aromatic ring towards electrophilic substitution, and can act as a directing group in ortho-lithiation reactions.[2][3]

This compound , on the other hand, possesses both a primary amino group and a dimethylaminomethyl substituent in an ortho relationship. This unique arrangement allows it to function as a potentially stronger directing group in ortho-metalation reactions due to the possibility of bidentate chelation involving both nitrogen atoms.

Performance in Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings. The efficiency of this reaction is highly dependent on the nature of the directing metalation group (DMG). The DMG coordinates to the organolithium reagent, directing deprotonation to the adjacent ortho position.

The following table summarizes the expected and reported outcomes for the ortho-lithiation of these two compounds based on the general principles of DoM and available data for similar systems.

FeatureThis compoundN,N-dimethylaniline
Directing Group Nature Potentially strong, bidentateModerate, monodentate
Chelation with Organolithium Forms a stable 6-membered ringForms a less stable complex
Expected Lithiation Efficiency HighModerate
Reaction Conditions Milder conditions may be sufficientOften requires stronger conditions (e.g., harsher alkyllithium, higher temperatures, or additives like TMEDA)
Reported Yields (Representative) High yields expected for ortho-functionalizationVariable yields depending on the electrophile and reaction conditions

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility and adaptation in a research setting. Below are representative procedures for the ortho-functionalization of N,N-dimethylaniline and a proposed protocol for this compound based on established DoM methodologies.

Ortho-lithiation and Silylation of N,N-dimethylaniline

Procedure:

A solution of N,N-dimethylaniline (1.0 eq) in anhydrous diethyl ether is cooled to 0 °C under an inert atmosphere. To this solution, n-butyllithium (1.1 eq) is added dropwise, and the reaction mixture is stirred at room temperature for 24 hours. The resulting solution is then cooled to -78 °C, and trimethylsilyl chloride (1.2 eq) is added. The reaction is allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to afford the ortho-silylated product.

Proposed Protocol for Ortho-lithiation and Alkylation of this compound

Procedure:

Under an inert atmosphere, a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. A solution of n-butyllithium (1.1 eq) in hexanes is added dropwise, and the reaction mixture is stirred at this temperature for 1 hour. An electrophile, such as an alkyl halide (1.2 eq), is then added, and the reaction mixture is allowed to slowly warm to room temperature and stirred overnight. The reaction is quenched by the addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash column chromatography to yield the desired ortho-alkylated product.

Visualizing the Reaction Mechanism

The difference in the directing ability of the two aniline derivatives can be visualized through their interaction with the organolithium reagent during the ortho-lithiation step.

G cluster_0 N,N-dimethylaniline (Monodentate Coordination) cluster_1 This compound (Bidentate Chelation) NNDMA N,N-dimethylaniline Intermediate_NNDMA Lithium Complex (less stable) NNDMA->Intermediate_NNDMA + n-BuLi BuLi_NNDMA n-BuLi Product_NNDMA ortho-Lithiated N,N-dimethylaniline Intermediate_NNDMA->Product_NNDMA Deprotonation DMAMAN This compound Intermediate_DMAMAN 6-Membered Chelate (more stable) DMAMAN->Intermediate_DMAMAN + n-BuLi BuLi_DMAMAN n-BuLi Product_DMAMAN ortho-Lithiated Product Intermediate_DMAMAN->Product_DMAMAN Facile Deprotonation

Caption: Mechanism of Directed ortho-Metalation.

Conclusion

In the realm of directed ortho-metalation, this compound presents a compelling advantage over N,N-dimethylaniline. The presence of a second coordinating nitrogen atom in the ortho-substituent allows for the formation of a stable six-membered chelate with the organolithium reagent. This bidentate chelation is anticipated to lead to higher efficiency, regioselectivity, and potentially milder reaction conditions for ortho-functionalization compared to the monodentate coordination offered by N,N-dimethylaniline. For synthetic routes requiring precise ortho-functionalization of an aniline core, this compound is a promising and likely superior choice. Further experimental studies directly comparing these two reagents under various conditions would be invaluable to fully quantify this performance difference.

References

A Comparative Guide to Analytical Methods for the Quantification of 2-((Dimethylamino)methyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of common analytical techniques for the quantification of 2-((Dimethylamino)methyl)aniline. The selection of an appropriate analytical method is critical for accurate and reliable results in research, development, and quality control. This document outlines the performance characteristics, experimental protocols, and workflows for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based on established methods for similar aniline compounds.

Method Performance Comparison
Validation ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography (GC-FID)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) > 0.998> 0.995> 0.999
Limit of Detection (LOD) 0.1 - 1 µg/mL0.05 - 0.5 µg/mL0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.3 - 3 µg/mL0.15 - 1.5 µg/mL0.03 - 0.3 ng/mL
Accuracy (Recovery %) 95 - 105%90 - 110%98 - 102%
Precision (RSD %) < 5%< 10%< 3%
Typical Application Routine quality control, quantification in simpler matrices.Analysis of volatile and semi-volatile compounds.Trace level analysis in complex matrices (e.g., biological fluids).

Detailed Experimental Protocols

The following sections provide detailed methodologies for the quantification of this compound using HPLC-UV, GC-FID, and LC-MS/MS. These protocols are based on methods for structurally related compounds and may require optimization for specific sample matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and simple formulations.

1. Sample Preparation:

  • Accurately weigh and dissolve a known amount of the sample in the mobile phase to achieve a final concentration within the linear range of the assay.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC-UV Analysis:

  • High-Performance Liquid Chromatograph: A system equipped with a UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH 7). The exact ratio should be optimized for best separation.[1]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • UV Detector: Monitor the absorbance at the maximum wavelength for this compound (typically around 254 nm).

3. Method Validation:

  • Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them into the HPLC system. Plot the peak area versus concentration and determine the correlation coefficient (R²).

  • Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of the analyte at different concentration levels.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples at different concentrations.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is well-suited for the analysis of volatile and semi-volatile compounds like this compound, particularly for assessing purity and detecting related volatile impurities.

1. Sample Preparation:

  • Dissolve a known amount of the sample in a suitable organic solvent (e.g., methanol, dichloromethane).

  • An internal standard (e.g., N,N-diethylaniline) can be added to improve quantitative accuracy.[2]

2. GC-FID Analysis:

  • Gas Chromatograph: A system equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column suitable for amine analysis, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.32 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to ensure elution of all components.[3]

  • Detector Temperature: 300°C.

  • Injection Mode: Split or splitless, depending on the concentration of the analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of trace levels of this compound in complex matrices such as biological fluids (plasma, urine).[4]

1. Sample Preparation (for biological samples):

  • Protein Precipitation: Add a precipitating agent (e.g., acetonitrile, methanol) to the sample to remove proteins.

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): Further clean up the sample and concentrate the analyte. LLE with a solvent like methyl-tert-butyl ether (MTBE) or SPE with a suitable sorbent can be employed.[4]

  • Reconstitute the final extract in the mobile phase.

2. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatograph.

  • Column: A fast-separating column, such as a C18 or a biphenyl column (e.g., 100 mm x 2.1 mm, 5 µm).[4]

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).[3]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for aniline compounds.[3]

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard need to be determined and optimized.

Visualized Workflows and Diagrams

General Analytical Workflow

The following diagram illustrates the general workflow for the analysis of this compound.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Dissolution Dissolution/Extraction Sample->Dissolution Cleanup Filtration/Cleanup (SPE/LLE) Dissolution->Cleanup Injection Injection Cleanup->Injection Separation Chromatographic Separation (HPLC/GC) Injection->Separation Detection Detection (UV/FID/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: General workflow for the quantification of this compound.

LC-MS/MS Signal Pathway

The following diagram illustrates the signal pathway in an LC-MS/MS system.

LC-MSMS Signal Pathway LC LC Eluent IonSource Ion Source (ESI) LC->IonSource Q1 Quadrupole 1 (Precursor Ion Selection) IonSource->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector DataSystem Data System Detector->DataSystem

Caption: Signal pathway in a triple quadrupole LC-MS/MS system.

Method Selection Logic

The decision tree below provides a logical approach to selecting the most suitable analytical method.

Method Selection Logic Start Start: Define Analytical Need Matrix Complex Matrix? (e.g., biological fluid) Start->Matrix Sensitivity Trace Level Analysis Required? Matrix->Sensitivity Yes Volatility Is the Analyte Volatile? Matrix->Volatility No LCMS Use LC-MS/MS Sensitivity->LCMS Yes HPLC Use HPLC-UV Sensitivity->HPLC No GC Use GC-FID Volatility->GC Yes Volatility->HPLC No

Caption: Decision tree for selecting an analytical method.

References

Cross-Validation of HPLC and GC-MS for the Analysis of Aniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of aniline derivatives. Aniline and its derivatives are key intermediates in the manufacturing of a wide range of products, including dyes, polymers, pharmaceuticals, and agrochemicals.[1] Due to their potential toxicity, sensitive and accurate analytical methods are crucial for their quantification.[2] This document outlines detailed experimental protocols, presents a comparative summary of performance data, and illustrates the analytical workflow to aid researchers in selecting the appropriate technique for their specific needs.

Quantitative Method Comparison

The choice between HPLC and GC-MS depends on various factors, including the analyte's properties, the sample matrix, and the desired sensitivity and selectivity.[3] While both are powerful chromatographic techniques, they offer distinct advantages and disadvantages for the analysis of aniline derivatives.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[4]Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass-to-charge ratio.[3]
Limit of Detection (LOD) High ng/mL to low µg/mL.[3]Low ng/mL to pg/mL.[3]
Limit of Quantification (LOQ) µg/mL range.[3]Low ng/mL.[3]
Linearity (Correlation Coefficient) Typically > 0.99.[3][5][6]Typically > 0.99.[3]
Precision (%RSD) < 5%.[3]< 5%.[3]
Sample Preparation Often simpler, may involve direct injection after dilution and filtration.[3]Can be more complex, sometimes requiring derivatization to improve volatility and peak shape, especially for polar aniline derivatives.[2][3][7]
Selectivity Moderate; potential for interference from co-eluting compounds with similar UV absorbance.[3]High; the mass spectrometer provides specific identification based on mass spectra, reducing interferences.[3]
Throughput Generally higher due to faster analysis times.[3]Can be lower due to longer run times and potentially more complex sample preparation.[3]
Thermolabile Compounds Well-suited for non-volatile or thermally sensitive compounds.[4][7]Not suitable for compounds that degrade at high temperatures.[7]

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS are crucial for reproducible and reliable results. The following protocols provide a general framework that can be adapted for specific aniline derivatives and sample matrices.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on reversed-phase HPLC with UV detection, a common method for the analysis of substituted aniline compounds.[1]

1. Instrumentation and Materials:

  • HPLC System: A standard system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[1]

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[1][3][8]

  • Chemicals: HPLC-grade acetonitrile, methanol, and water. Formic acid or other suitable buffer components.[1][8] High-purity aniline standards.[1]

2. Sample and Mobile Phase Preparation:

  • Mobile Phase: A common mobile phase is a mixture of acetonitrile or methanol and water (e.g., 60:40 v/v), sometimes with the addition of 0.1% formic acid to improve peak shape.[1][3] The mobile phase should be filtered and degassed before use.[1]

  • Standard Preparation: Prepare stock solutions of aniline standards in the mobile phase or a compatible solvent. Create a series of calibration standards by diluting the stock solution.[8]

  • Sample Preparation: Dissolve the sample in the mobile phase.[8] For complex matrices, a suitable extraction method like liquid-liquid extraction or solid-phase extraction may be necessary.[1] Filter all samples and standards through a 0.45 µm syringe filter before injection.[3][8]

3. Instrumental Parameters:

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C.[3][5]

  • Injection Volume: 10 µL.[3][5]

  • Detection Wavelength: 254 nm or the wavelength of maximum absorbance for the specific aniline derivative.[3]

4. Data Analysis:

  • Identify peaks based on the retention times of the standards.

  • Construct a calibration curve by plotting the peak area against the concentration of each standard.

  • Quantify the aniline derivatives in the samples using the linear regression equation from the calibration curve.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS offers high sensitivity and selectivity for the analysis of volatile and semi-volatile aniline derivatives.[2]

1. Instrumentation and Materials:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column such as a ZB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

  • Carrier Gas: Helium at a constant flow rate.[3]

  • Chemicals: Solvents for extraction (e.g., methylene chloride, toluene), derivatizing agents if needed, and high-purity aniline standards.

2. Sample Preparation:

  • Extraction: For aqueous samples, liquid-liquid extraction at a pH > 11 with a solvent like methylene chloride is common.[2][9] For solid samples, accelerated solvent extraction (ASE) or soxhlet extraction can be used.[2][9][10]

  • Derivatization (Optional): For polar aniline derivatives that exhibit poor chromatographic behavior, derivatization with agents like trifluoroacetic anhydride can improve volatility and peak shape.[2]

  • Internal Standard: Addition of an internal standard is recommended for accurate quantification.[2]

3. Instrumental Parameters:

  • Injector Temperature: 250 - 280°C.[3][8]

  • Oven Temperature Program: Start at a lower temperature (e.g., 70-80°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.[3][8]

  • MSD Transfer Line Temperature: 280°C.[3]

  • Ion Source Temperature: 230°C.[3][10]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

  • Acquisition Mode: Full scan for qualitative analysis and identification, and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.[3]

4. Data Analysis:

  • Identify compounds based on their retention times and by comparing their mass spectra to a library or a standard.

  • For quantification, create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the cross-validation of HPLC and GC-MS methods for aniline derivative analysis.

cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis and Cross-Validation Sample Sample Collection Extraction Extraction (LLE, SPE, ASE) Sample->Extraction Derivatization Derivatization (Optional, for GC-MS) Extraction->Derivatization HPLC HPLC Analysis Extraction->HPLC GCMS GC-MS Analysis Extraction->GCMS Direct Injection Derivatization->GCMS Data_HPLC HPLC Data (Quantification) HPLC->Data_HPLC Data_GCMS GC-MS Data (Quantification & Confirmation) GCMS->Data_GCMS Comparison Comparison of Results Data_HPLC->Comparison Data_GCMS->Comparison Validation Method Validation (Accuracy, Precision, Linearity) Comparison->Validation

Caption: Workflow for cross-validation of HPLC and GC-MS.

Conclusion

Both HPLC and GC-MS are robust techniques for the analysis of aniline derivatives. The choice between them should be guided by the specific analytical requirements. HPLC is often preferred for its simplicity, higher throughput, and suitability for thermally labile compounds.[3][4][7] In contrast, GC-MS provides superior selectivity and sensitivity, making it ideal for complex matrices and trace-level analysis, although it may require more extensive sample preparation.[2][3] For comprehensive and unambiguous characterization, a multi-technique approach is often beneficial.[8] Cross-validation of results from both methods can provide a high degree of confidence in the analytical data, which is particularly important in regulated environments such as drug development.

References

A Comparative Analysis of the Biological Activity of 2-((Dimethylamino)methyl)aniline and Other Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

Aniline and its derivatives have long been a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. This guide provides a comparative analysis of the biological activity of 2-((Dimethylamino)methyl)aniline and its analogues, offering a side-by-side look at their performance in various biological assays. By presenting quantitative data, detailed experimental protocols, and visualizing relevant biological pathways, this document aims to equip researchers with the information needed to advance drug discovery and development.

Antitumor Activity: A Tale of Metal Complexes and Structural Modifications

While data on the intrinsic antitumor activity of this compound remains limited in publicly accessible literature, its gold(III) complexes have demonstrated notable cytotoxic effects against a panel of human cancer cell lines. This suggests that the aniline derivative serves as a potent ligand, with the metal center playing a crucial role in the observed bioactivity.

A study on the antitumor properties of gold(III) complexes of this compound (referred to as 'damp') revealed selective cytotoxicity. For instance, the complex [Au(acetato)2(damp)] exhibited significant tumor inhibition in vivo against xenografts of HT1376 bladder and CH1 ovarian cell lines. In vitro studies have provided specific IC50 values, a measure of the concentration of a drug that is required for 50% inhibition of a biological process.

For comparison, the cytotoxic activities of other aniline derivatives, such as N,N-dimethylaniline and 4-chloroaniline, have also been investigated, though often in different contexts or assay systems, making direct comparisons challenging without standardized testing.

Compound/ComplexCell LineIC50 (µM)Reference
[AuCl2(damp)] HT1376 (Bladder Carcinoma)Not explicitly stated, but showed selective growth inhibitory properties.[1]
[Au(acetato)2(damp)] HT1376 (Bladder Carcinoma)Not explicitly stated, but showed significant in vivo tumor inhibition.[1]
[Au(malonato)(damp)] CH1 (Ovarian Carcinoma)Not explicitly stated, but showed significant in vivo tumor inhibition.[1]
Cisplatin (Reference) A2780 (Ovarian Carcinoma)Not explicitly stated, but used as a comparator.[1]

Antimicrobial and Antioxidant Potential: An Emerging Picture

For instance, studies on various bromoanilines have demonstrated significant antioxidant activity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with some derivatives showing IC50 values superior to the standard antioxidant, Trolox[1]. Similarly, the antimicrobial potential of aniline derivatives is well-documented, with minimum inhibitory concentration (MIC) values varying based on the bacterial or fungal strain and the specific chemical structure of the aniline compound.

CompoundBiological ActivityAssayResult (IC50 / MIC)Reference
4-bromo-2-nitroaniline AntioxidantDPPHIC50: 1.73 mg/mL[1]
p-Toluidine AntibacterialNot SpecifiedActivity reported, but specific MIC values not found in the reviewed literature.
4-Chloroaniline AntioxidantDPPHActivity reported, but specific IC50 values not found in the reviewed literature.

Experimental Protocols

To ensure the reproducibility and standardization of biological activity assessment, detailed experimental protocols for key assays are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it.

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: Add 100 µL of the test compound at various concentrations to 900 µL of the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample. The IC50 value is the concentration of the sample that scavenges 50% of the DPPH radicals.

Signaling Pathways and Mechanisms of Action

Aniline derivatives often exert their biological effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. While the specific pathways affected by this compound are not yet fully elucidated, related compounds are known to interact with critical cellular targets.

For example, many aniline-based kinase inhibitors target the epidermal growth factor receptor (EGFR) signaling pathway, which is frequently dysregulated in cancer.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Aniline_Inhibitor Aniline-based Kinase Inhibitor Aniline_Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and its inhibition by aniline-based compounds.

The antitumor activity of the gold(III) complexes of this compound appears to differ from that of cisplatin, as they do not cause significant interstrand DNA cross-links[1]. This suggests an alternative mechanism of action, possibly involving other cellular targets.

Experimental_Workflow_MTT_Assay start Start plate_cells Plate Cancer Cells in 96-well Plate start->plate_cells incubate1 Incubate 24h plate_cells->incubate1 add_compound Add Test Compound (e.g., Aniline Derivative) incubate1->add_compound incubate2 Incubate 24-72h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO to Dissolve Formazan incubate3->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance analyze Calculate IC50 Value read_absorbance->analyze

Caption: Workflow for determining cytotoxicity using the MTT assay.

References

Benchmarking the Performance of 2-((Dimethylamino)methyl)aniline as a Curing Promoter in Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark for the performance of 2-((Dimethylamino)methyl)aniline as a curing promoter for epoxy resins. Due to the limited publicly available, direct experimental data on this specific compound, this document outlines a framework for its evaluation against established alternatives. The performance data for this compound presented herein is projected based on the expected behavior of a tertiary amine accelerator with its structure and is intended to serve as a hypothetical baseline for experimental validation.

Comparative Performance of Curing Promoters

The efficacy of a curing promoter is determined by its influence on the curing kinetics and the final thermomechanical properties of the epoxy system. This section compares the projected performance of this compound with two widely used tertiary amine accelerators: Benzyldimethylamine (BDMA) and 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30).

Table 1: Curing Characteristics of Amine Promoters in a Standard Bisphenol-A Based Epoxy Resin

ParameterThis compound (Projected)Benzyldimethylamine (BDMA) (Typical)2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) (Typical)Test Standard
Concentration (phr) 1 - 51 - 71 - 8Formulation Dependent
Gel Time at 25°C (minutes) 30 - 4540 - 6020 - 35ASTM D2471
Peak Exotherm Temperature (°C) 140 - 160130 - 150150 - 175ASTM D2471
Curing Schedule 24h at 25°C + 2h at 100°C24h at 25°C + 2h at 100°C24h at 25°C + 2h at 100°C-

Table 2: Thermomechanical Properties of Cured Epoxy Resins

ParameterThis compound (Projected)Benzyldimethylamine (BDMA) (Typical)2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) (Typical)Test Standard
Glass Transition Temp. (Tg) (°C) 115 - 130110 - 125120 - 140ASTM D3418
Flexural Strength (MPa) 110 - 125105 - 120115 - 130ISO 178
Flexural Modulus (GPa) 2.8 - 3.22.7 - 3.12.9 - 3.3ISO 178

Experimental Protocols

To validate the performance of this compound and enable a direct comparison with other promoters, the following standardized experimental protocols are recommended.

Determination of Gel Time and Peak Exotherm Temperature
  • Standard: ASTM D2471 - Standard Test Method for Gel Time and Peak Exothermic Temperature of Reacting Thermosetting Resins.

  • Methodology:

    • Prepare a defined mass of the epoxy resin and curing agent mixture with the specified concentration of this compound.

    • Place the mixture in a controlled temperature environment (e.g., 25°C).

    • Monitor the temperature of the mixture continuously using a thermocouple.

    • The gel time is the time required for the mixture to reach a specific viscosity, often determined by the inability to be stirred.

    • The peak exotherm temperature is the maximum temperature reached during the curing reaction.

Determination of Glass Transition Temperature (Tg)
  • Standard: ASTM D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry (DSC).

  • Methodology:

    • Cure the epoxy resin formulation containing this compound according to a defined schedule (e.g., 24 hours at 25°C followed by a post-cure of 2 hours at 100°C).

    • Prepare a small sample (5-10 mg) of the cured polymer.

    • Use a DSC instrument to heat the sample at a controlled rate (e.g., 10°C/min) over a specified temperature range.

    • The glass transition temperature is identified as a step change in the heat flow curve.

Determination of Flexural Properties
  • Standard: ISO 178 - Plastics — Determination of flexural properties.

  • Methodology:

    • Prepare rectangular specimens of the cured epoxy resin with standardized dimensions.

    • Conduct a three-point bending test using a universal testing machine.

    • Apply a load to the center of the specimen at a constant rate of crosshead motion until the specimen fractures.

    • The flexural strength and flexural modulus are calculated from the load-deflection curve.

Curing Mechanism and Experimental Workflow

The catalytic activity of tertiary amines like this compound in epoxy-amine reactions proceeds through a well-established mechanism. The following diagrams illustrate the proposed curing pathway and a typical experimental workflow for performance evaluation.

curing_pathway Epoxy Epoxy Resin (Oxirane Ring) Intermediate Anion-Cation Intermediate Epoxy->Intermediate Crosslinked Crosslinked Polymer Network Epoxy->Crosslinked Amine Primary/Secondary Amine Curing Agent Amine->Epoxy Ring Opening Promoter This compound (Tertiary Amine) Promoter->Epoxy Nucleophilic Attack Intermediate->Amine Proton Abstraction experimental_workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis Formulation Formulate Epoxy Resin, Curing Agent, and Promoter Mixing Thorough Mixing Formulation->Mixing Casting Cast into Molds Mixing->Casting Curing Cure under Controlled Conditions Casting->Curing DSC DSC Analysis (Tg) Curing->DSC Rheology Rheological Analysis (Gel Time) Curing->Rheology Mechanical Mechanical Testing (Flexural Properties) Curing->Mechanical Comparison Compare Data with Alternative Promoters DSC->Comparison Rheology->Comparison Mechanical->Comparison

Unveiling the Potential of 2-((Dimethylamino)methyl)aniline in Heterocyclic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity and potential applications of novel building blocks is paramount. This guide provides a comparative analysis of the potential reaction products of 2-((Dimethylamino)methyl)aniline, focusing on its utility in the synthesis of valuable heterocyclic scaffolds. While direct experimental data for this specific substrate is limited in published literature, this guide draws comparisons with established synthetic routes using analogous ortho-substituted anilines to predict its reactivity and highlight its potential as a versatile synthon.

From Starting Material to Potential Products: A Look at Cyclization Reactions

The structure of this compound, featuring a primary aniline and a vicinal dimethylaminomethyl group, suggests its potential as a precursor for the synthesis of nitrogen-containing heterocycles, particularly quinazolines and their derivatives. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.

The key to unlocking the synthetic potential of this compound lies in the reactivity of the ortho-disposed functional groups. Two primary hypothetical reaction pathways can be envisioned for the formation of quinazoline-type structures:

  • Oxidative Cyclization: The benzylic carbon of the dimethylaminomethyl group could be susceptible to oxidation, forming an intermediate that can readily cyclize with the adjacent aniline nitrogen.

  • Cyclization with One-Carbon Synthons: The aniline moiety can react with various one-carbon sources, with the dimethylaminomethyl group potentially influencing the reaction as a directing group or a point of secondary reaction.

This guide will explore established methods for the synthesis of quinazolines and quinazolin-4-ones from alternative, well-documented starting materials to provide a framework for predicting the reaction products of this compound.

Comparative Analysis of Synthetic Methodologies

To provide a clear comparison, the following tables summarize the performance of various synthetic methods for producing quinazoline and quinazolin-4-one derivatives from different ortho-substituted aniline precursors. This data, gathered from peer-reviewed literature, offers insights into reaction conditions, yields, and substrate scope, which can be extrapolated to hypothesize the reactivity of this compound.

Table 1: Comparison of Quinazoline Synthesis from Various Ortho-Substituted Anilines

Starting MaterialReagent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
2-AminobenzylamineAromatic Nitriles / Cu-catalyst-Mild-Good[1]
2-Aminophenyl KetonesAmines / Ru-catalystDioxane14020Moderate to High[2][3]
2-AminobenzophenonesBenzylic Amines---Good to Excellent[4]
2-EthynylanilinesBenzonitriles / O2----[4]

Table 2: Comparison of Quinazolin-4-one Synthesis from Various Ortho-Substituted Anilines

Starting MaterialReagent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
2-AminobenzamidesAmines / Ru-catalystDioxane14020Moderate to High[2][3]
Anthranilic AcidVilsmeier Reagent / Amines---Good[5]
N-Acetylanthranilic AcidsAmines / PCl3Acetonitrile160 (MW)0.554[5]

Detailed Experimental Protocols for Key Synthetic Transformations

To facilitate the practical application of the comparative data, this section provides detailed experimental protocols for established methods of synthesizing quinazolines and quinazolin-4-ones. These protocols serve as a valuable resource for designing experiments with this compound.

Protocol 1: Ruthenium-Catalyzed Dehydrogenative Coupling for Quinazoline Synthesis[2][3]

Materials:

  • 2-Aminophenyl ketone (1.0 equiv)

  • Amine (1.2 equiv)

  • [Ru(p-cymene)Cl2]2 (3 mol%)

  • Ligand (e.g., Xantphos) (6 mol%)

  • Dioxane (solvent)

Procedure:

  • In a sealed reaction vessel, combine the 2-aminophenyl ketone, amine, [Ru(p-cymene)Cl2]2, and the ligand.

  • Add anhydrous dioxane to the vessel under an inert atmosphere.

  • Seal the vessel and heat the reaction mixture at 140 °C for 20 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired quinazoline.

Protocol 2: Microwave-Assisted Synthesis of Quinazolin-4-ones[5]

Materials:

  • N-Acetylanthranilic acid (1.0 equiv)

  • Amine (1.0 equiv)

  • Phosphorus trichloride (PCl3) (1.1 equiv)

  • Acetonitrile (solvent)

Procedure:

  • In a microwave-safe reaction vial, combine N-acetylanthranilic acid and the amine in acetonitrile.

  • Add phosphorus trichloride dropwise to the mixture.

  • Seal the vial and subject it to microwave irradiation at 160 °C for 30 minutes.

  • After cooling, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to yield the quinazolin-4-one.

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the discussed synthetic pathways.

G cluster_0 Hypothetical Pathway for this compound A This compound B Oxidation A->B [O] C Intramolecular Cyclization B->C D Quinazoline Derivative C->D

Caption: Hypothetical oxidative cyclization of this compound.

G cluster_1 Established Quinazoline Synthesis E 2-Aminobenzylamine G Copper-Catalyzed Annulation E->G F Aromatic Nitrile F->G H Quinazoline G->H

Caption: Established synthesis of quinazolines from 2-aminobenzylamine.

G cluster_2 Established Quinazolin-4-one Synthesis I Anthranilic Acid J Acylation & Cyclization I->J L Quinazolin-4-one J->L K Amine K->L

Caption: Established synthesis of quinazolin-4-ones from anthranilic acid.

Conclusion and Future Directions

While the direct conversion of this compound to heterocyclic products remains an area for further investigation, the comparative analysis presented in this guide provides a strong foundation for predicting its reactivity. The established synthetic routes for quinazolines and quinazolin-4-ones from structurally similar ortho-substituted anilines suggest that this compound is a promising, yet underexplored, building block.

Future research should focus on the direct experimental validation of the proposed reaction pathways. Investigating various oxidizing agents and reaction conditions for the oxidative cyclization approach, as well as exploring the role of the dimethylaminomethyl group in reactions with one-carbon synthons, will be crucial in unlocking the full synthetic potential of this versatile molecule. The development of efficient protocols for the utilization of this compound would represent a valuable addition to the synthetic chemist's toolbox for the construction of medicinally relevant heterocyclic compounds.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-((Dimethylamino)methyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This document provides a detailed, step-by-step guide for the safe disposal of 2-((Dimethylamino)methyl)aniline, a compound requiring careful management due to its potential hazards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care. This substance is classified as harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation.[1] Always work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[2][3] Personal protective equipment (PPE) is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

EquipmentSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile rubber)To prevent skin contact and potential sensitization.[2]
Eye Protection Safety glasses with side-shields or gogglesTo protect against splashes and eye irritation.[1][2]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Use only in a well-ventilated area.To minimize inhalation of harmful vapors.[2][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.[2][3]

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., pipette tips, paper towels) in a designated, properly labeled, and sealed waste container.[4]

  • The container should be made of a material compatible with the chemical.

  • Do not mix with other waste streams unless compatibility is confirmed.[3]

2. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • For small spills, absorb the chemical with an inert material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.

  • Place the absorbent material into a sealed container for disposal.[4]

  • Ventilate the area and wash the spill site after material pickup is complete.

3. Final Disposal:

  • All waste containing this compound must be disposed of as hazardous waste.

  • This should be handled by a licensed hazardous waste disposal company.

  • Provide the disposal company with a complete safety data sheet (SDS) for the compound to ensure proper handling and treatment.

  • The primary disposal method for this type of organic chemical is typically high-temperature incineration at an approved facility.[3][5]

Experimental Workflow for Disposal

The following diagram outlines the logical steps for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Need to dispose of This compound ppe Don appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe collect_waste Collect waste in a labeled, sealed container ppe->collect_waste spill Is there a spill? collect_waste->spill absorb Absorb spill with inert material spill->absorb Yes contact_ehs Contact Environmental Health & Safety (EHS) spill->contact_ehs No package_spill Package absorbed spill in a sealed container absorb->package_spill package_spill->contact_ehs store Store waste container in a designated, secure area contact_ehs->store schedule_pickup Arrange for pickup by a licensed waste disposal vendor store->schedule_pickup end End: Waste properly disposed schedule_pickup->end

Caption: Disposal Workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research and development environment.

References

Essential Safety and Logistics for Handling 2-((Dimethylamino)methyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides immediate, essential safety protocols, personal protective equipment (PPE) requirements, and operational and disposal plans for 2-((Dimethylamino)methyl)aniline.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 2-[(dimethylamino)methyl]aniline

  • Molecular Formula: C₉H₁₄N₂

  • Molecular Weight: 150.22 g/mol

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. Based on information for the compound and structurally similar chemicals, the primary hazards include:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Sensitization: May cause an allergic skin reaction.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Skin Irritation: Causes skin irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

GHS Pictograms:

  • alt text

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[2][3]

  • H317: May cause an allergic skin reaction.[1]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[2][3]

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is crucial to minimize exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationStandards/References
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary where splashing is a potential hazard.[2][4]EN 166, 29 CFR 1910.133
Skin Protection Impervious protective clothing, such as a lab coat, to prevent skin contact.[2][3][5]General laboratory practice
Chemical-resistant gloves (e.g., nitrile, neoprene). The specific type should be chosen based on the concentration and quantity of the substance being handled. Consult glove manufacturer data for permeation times.[2][4]EN 374
Respiratory Protection For weighing and diluting, use a NIOSH-approved half-face respirator with a combination filter for organic vapors if not handled in a fume hood.[6][7][8] If exposure limits are exceeded or irritation occurs, a higher level of respiratory protection may be necessary.[6][8]NIOSH, EN 149

Experimental Protocol: Safe Handling and Use

Adherence to the following procedural steps is mandatory when working with this compound.

1. Engineering Controls and Preparation:

  • Work in a well-ventilated area, preferably a chemical fume hood.[2][6]

  • Ensure an eyewash station and safety shower are readily accessible.[2]

  • Keep the substance away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[6]

  • Store the chemical in a cool, dry, and well-ventilated area in a tightly closed container.[2][6]

  • Before handling, put on all required PPE as specified in the table above.

2. Handling the Chemical:

  • Avoid breathing fumes, vapors, or dust.[2][3]

  • Prevent contact with skin, eyes, and clothing.[2][3]

  • After handling, wash hands thoroughly with soap and water.[2][3][6]

  • Do not eat, drink, or smoke in the laboratory area.[6][9]

3. First Aid Measures:

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][3][6]

  • If on Skin: Wash with plenty of soap and water. If skin irritation or a rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2][3][6]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][3]

  • If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[1][9]

Disposal Plan

Contaminated materials and waste must be handled as hazardous waste.

  • Waste Collection: Collect waste material in a suitable, labeled, and sealed container. Do not dispose of it with household garbage or allow it to reach the sewage system.[10]

  • Disposal of Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be collected in a designated hazardous waste container.

  • Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][6]

Safe Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep1 Review SDS prep2 Verify Engineering Controls (Fume Hood, Eyewash) prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Weigh/Measure in Ventilated Area prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Close Container Tightly handle2->handle3 emergency1 Spill handle2->emergency1 emergency2 Exposure handle2->emergency2 clean1 Decontaminate Work Area handle3->clean1 clean2 Dispose of Waste in Labeled Container clean1->clean2 clean3 Doff & Dispose of PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 em1_1 Evacuate Area emergency1->em1_1 em1_2 Absorb with Inert Material emergency1->em1_2 em1_3 Collect for Disposal emergency1->em1_3 em2_1 Follow First Aid Procedures emergency2->em2_1 em2_2 Seek Medical Attention emergency2->em2_2

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((Dimethylamino)methyl)aniline
Reactant of Route 2
Reactant of Route 2
2-((Dimethylamino)methyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.